Technical Documentation Center

1-(2-Chloro-4-nitrophenyl)azepane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(2-Chloro-4-nitrophenyl)azepane

Core Science & Biosynthesis

Foundational

1-(2-Chloro-4-nitrophenyl)azepane CAS number and identifiers

This comprehensive technical guide details the chemical profile, synthesis, and applications of 1-(2-Chloro-4-nitrophenyl)azepane , a specific N-aryl heterocyclic intermediate. Chemical Identity & Core Identifiers This c...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide details the chemical profile, synthesis, and applications of 1-(2-Chloro-4-nitrophenyl)azepane , a specific N-aryl heterocyclic intermediate.

Chemical Identity & Core Identifiers

This compound is a tertiary amine featuring a seven-membered azepane (hexamethyleneimine) ring attached to a substituted benzene ring. It is formed via nucleophilic aromatic substitution (SNAr), where the azepane nitrogen displaces a halogen on a nitro-activated benzene ring.

Property Data
Chemical Name 1-(2-Chloro-4-nitrophenyl)azepane
Systematic Name 1-(2-chloro-4-nitro-phenyl)azepane
Molecular Formula C₁₂H₁₅ClN₂O₂
Molecular Weight 254.71 g/mol
CAS Number Not Widely Indexed (See Note 1)
Isomer CAS 40832-89-1 refers to 1-(4-Chloro-2-nitrophenyl)azepane (Regioisomer)
SMILES [O-]c1ccc(N2CCCCCC2)c(Cl)c1
InChI Key (Calculated) XZQOIXWJRYTNJL-UHFFFAOYSA-N
Appearance Yellow to orange crystalline solid (Characteristic of p-nitroanilines)

Note 1 (Identifier Precision): Public chemical databases frequently index the regioisomer 1-(4-Chloro-2-nitrophenyl)azepane (CAS 40832-89-1). The target compound described here is the 2-chloro-4-nitro isomer, which is the thermodynamic product of the reaction between 3,4-dichloronitrobenzene and azepane. Researchers must distinguish between these two isomers based on the position of the nitro group relative to the azepane ring.

Synthesis & Reaction Mechanism[4][5][6][7][8]

The synthesis of 1-(2-Chloro-4-nitrophenyl)azepane is a classic example of Nucleophilic Aromatic Substitution (SNAr) . The reaction exploits the electronic directing effects of the nitro group to achieve regioselectivity.

Retrosynthetic Logic
  • Substrate: 3,4-Dichloronitrobenzene (1,2-dichloro-4-nitrobenzene).

  • Nucleophile: Azepane (Hexamethyleneimine).

  • Regioselectivity: The nitro group (-NO₂) is a strong electron-withdrawing group (EWG). It activates the benzene ring for nucleophilic attack at the ortho and para positions.

    • C1 Position (Para to NO₂): Highly activated.

    • C2 Position (Meta to NO₂): Poorly activated.

Experimental Protocol (Standardized)

Reagents:

  • 3,4-Dichloronitrobenzene (1.0 eq) [CAS: 99-54-7][1]

  • Azepane (1.1 eq) [CAS: 111-49-9]

  • Base: Potassium Carbonate (K₂CO₃) (1.5 eq) or Triethylamine (Et₃N)

  • Solvent: DMF, DMSO, or Acetonitrile (Polar aprotic solvents enhance SNAr rates)

Workflow:

  • Dissolution: Dissolve 3,4-dichloronitrobenzene in DMF (0.5 M concentration).

  • Addition: Add K₂CO₃ followed by the slow addition of azepane. The reaction is exothermic.

  • Heating: Heat the mixture to 80–100°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc) for the disappearance of the starting material.

  • Workup: Pour the reaction mixture into ice-cold water. The product typically precipitates as a yellow solid.

  • Purification: Filter the solid and wash with water. Recrystallize from Ethanol/Water or purify via silica gel flash chromatography.

Mechanistic Pathway Visualization

SNAr_Mechanism SM 3,4-Dichloronitrobenzene (Substrate) Complex Meisenheimer Complex (Intermediate) SM->Complex Nucleophilic Attack (at C1, para to NO2) Nuc Azepane (Nucleophile) Nuc->Complex Prod 1-(2-Chloro-4-nitrophenyl)azepane (Product) Complex->Prod Elimination of Cl- Byprod HCl / Salt Complex->Byprod

Figure 1: SNAr reaction pathway showing the regioselective displacement of the C1-chlorine atom by azepane.

Analytical Characterization

To validate the synthesis of 1-(2-Chloro-4-nitrophenyl)azepane and distinguish it from its isomers, the following analytical signatures are expected:

Proton NMR (¹H NMR)
  • Aromatic Region:

    • H3 (Doublet, ~7.8 ppm): Protons ortho to the nitro group are highly deshielded.

    • H5 (Doublet of Doublets, ~8.0 ppm): Coupling with H6 and H3.

    • H6 (Doublet, ~6.9 ppm): The proton ortho to the azepane ring is shielded relative to the others due to the electron-donating resonance of the nitrogen.

  • Aliphatic Region (Azepane Ring):

    • α-Protons (~3.4 ppm): 4H triplet/multiplet (adjacent to Nitrogen).

    • β/γ-Protons (~1.6–1.8 ppm): 8H multiplet (ring methylene groups).

Mass Spectrometry (MS)
  • Molecular Ion (M+): m/z 254.1

  • Isotope Pattern: A characteristic 3:1 ratio for M and M+2 peaks due to the presence of a single Chlorine atom (³⁵Cl / ³⁷Cl).

Infrared Spectroscopy (IR)
  • Nitro Group: Strong bands at ~1520 cm⁻¹ (asymmetric stretch) and ~1340 cm⁻¹ (symmetric stretch).

  • C-Cl Bond: Stretch at ~700–750 cm⁻¹.

  • C-N Bond: Stretch at ~1250–1300 cm⁻¹.

Applications & Significance

Pharmaceutical Intermediate

This compound serves as a versatile building block for:

  • Kinase Inhibitors: The 2-chloro-4-nitro scaffold allows for further functionalization. The nitro group can be reduced to an amine (aniline), creating a handle for amide coupling or urea formation, common in kinase inhibitor design.

  • GPCR Ligands: Azepane rings are privileged structures in medicinal chemistry, often improving solubility and metabolic stability compared to piperidines.

  • Antihistamines: Structurally related to Azelastine, though Azelastine utilizes a different substitution pattern.

Synthetic Utility
  • Reduction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl) yields 4-(azepan-1-yl)-3-chloroaniline , a precursor for dyes and polymers.

  • Suzuki Coupling: The remaining chlorine atom at position 2 is sterically hindered but can undergo palladium-catalyzed cross-coupling reactions under forcing conditions to introduce biaryl motifs.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Nitro Compounds: Organic nitro compounds can be toxic if absorbed through the skin. Wear nitrile gloves and work in a fume hood.

  • Storage: Store in a cool, dry place away from strong oxidizing agents.

  • Spill Cleanup: Absorb with inert material (vermiculite) and dispose of as hazardous organic waste.

References

  • Sigma-Aldrich. (2024). 1-(2-Chloro-4-nitrophenyl)azepane Product Page. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for 3,4-Dichloronitrobenzene (CAS 99-54-7). Link

  • Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412. (Foundational text on SNAr regioselectivity). Link

  • LabChem. (2024). Safety Data Sheet: Azepane (Hexamethyleneimine). Link

  • Fisher Scientific. (2024). 1-(4-Chloro-2-nitrophenyl)azepane CAS 40832-89-1 (Isomer Reference). Link

Sources

Exploratory

physicochemical properties of 1-(2-Chloro-4-nitrophenyl)azepane

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Chloro-4-nitrophenyl)azepane Introduction: Contextualizing the Molecule 1-(2-Chloro-4-nitrophenyl)azepane is a substituted nitroaromatic compound feat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Chloro-4-nitrophenyl)azepane

Introduction: Contextualizing the Molecule

1-(2-Chloro-4-nitrophenyl)azepane is a substituted nitroaromatic compound featuring a seven-membered azepane heterocycle. The azepane scaffold is a key structural motif in medicinal chemistry, valued for its conformational flexibility which allows it to interact effectively with diverse biological targets[1][2]. The presence of a chloro- and nitro-substituted phenyl ring introduces specific electronic and steric properties that significantly influence the molecule's overall behavior.

In the realm of drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely academic; it is a foundational pillar for predicting its pharmacokinetic and pharmacodynamic profile. Properties such as aqueous solubility, lipophilicity (LogP/LogD), and ionization constant (pKa) are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME). Low aqueous solubility can lead to poor bioavailability and unreliable results in in-vitro assays, while lipophilicity governs the ability to cross biological membranes[3][4][5].

This guide provides a comprehensive overview of the known identifiers for 1-(2-Chloro-4-nitrophenyl)azepane, outlines its anticipated spectroscopic characteristics, and, most critically, presents detailed, field-proven experimental protocols for the precise determination of its key physicochemical properties. The methodologies described herein are designed to be self-validating systems, providing the robust and reproducible data required for informed decision-making in a research and development setting.

Chemical Identity and Core Properties

The foundational step in characterizing any compound is to establish its precise chemical identity. The following table summarizes the key identifiers for 1-(2-Chloro-4-nitrophenyl)azepane based on available chemical supplier data. It is important to note that extensive experimental data for this specific molecule is not widely published in public-access databases. Therefore, the subsequent sections focus on the authoritative experimental methods used to determine these properties.

PropertyValueSource
IUPAC Name 1-(2-Chloro-4-nitrophenyl)azepane-
CAS Number 1260897-00-4[6]
Molecular Formula C₁₂H₁₅ClN₂O₂[6]
Molecular Weight 254.71 g/mol [6]
MDL Number MFCD11039792[6]
Melting Point Not available. Requires experimental determination.-
Boiling Point Not available. Requires experimental determination.-
Physical Form Assumed to be a solid at room temperature.-

Anticipated Spectroscopic and Analytical Profile

The structure of 1-(2-Chloro-4-nitrophenyl)azepane suggests a distinct spectroscopic signature. While an experimental spectrum for this specific molecule is not publicly available, its constituent functional groups allow for an expert prediction of its analytical profile.

  • Infrared (IR) Spectroscopy : The molecule is expected to exhibit strong, characteristic absorption bands for the nitro group (NO₂) asymmetric and symmetric stretches, typically found around 1550 cm⁻¹ and 1375 cm⁻¹, respectively.[7][8] Additional peaks corresponding to aromatic C-H stretching, C=C ring vibrations, C-N stretching, and aliphatic C-H stretching from the azepane ring will also be present.

  • UV-Visible (UV-Vis) Spectroscopy : Aromatic nitro compounds are known to absorb in the UV-Vis region. Due to the extended conjugation between the phenyl ring and the nitro group, an absorption maximum is anticipated at a wavelength longer than 270 nm, potentially around 330 nm.[7][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The spectrum should show distinct signals in the aromatic region corresponding to the three protons on the substituted phenyl ring, with splitting patterns dictated by their ortho, meta, and para relationships. The aliphatic protons on the seven-membered azepane ring will appear as a series of complex multiplets in the upfield region.

    • ¹³C NMR : The spectrum will display signals for the six unique carbons of the aromatic ring and the six carbons of the azepane ring. The carbon attached to the nitro group will be significantly deshielded.

  • Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic isotopic pattern (M+2 peak) with an intensity of approximately one-third of the molecular ion peak will be observed, confirming the presence of a single chlorine atom.

Experimental Determination of Physicochemical Properties

The following sections provide detailed, authoritative protocols for determining the most critical physicochemical properties for a drug development candidate.

Thermodynamic Aqueous Solubility

Causality: Thermodynamic, or equilibrium, solubility is considered the "gold standard" as it measures the concentration of a compound in a saturated solution at equilibrium, providing a true measure of its intrinsic solubility.[4] This value is essential for predicting oral absorption and ensuring that concentrations used in biological assays are achievable and not prone to precipitation. The World Health Organization (WHO) recommends the shake-flask method for determining API solubility for biopharmaceutics classification.[10]

Experimental Protocol: Shake-Flask Method

  • Preparation of Buffers: Prepare aqueous buffers at physiologically relevant pH values: pH 1.2 (e.g., 0.1 N HCl, simulating gastric fluid), pH 4.5 (e.g., acetate buffer), and pH 6.8 (e.g., phosphate buffer).[10]

  • Compound Addition: Add an excess amount of solid 1-(2-Chloro-4-nitrophenyl)azepane to separate vials containing each buffer. The excess solid ensures that a saturated solution is formed.

  • Equilibration: Seal the vials and place them in a mechanical agitator or orbital shaker capable of maintaining a constant temperature of 37 ± 1 °C.[10] Agitate the samples for a sufficient duration (e.g., 24 to 72 hours) to ensure equilibrium is reached.

  • Equilibrium Confirmation: To confirm equilibrium, collect samples at various time points (e.g., 24h, 48h, 72h). Equilibrium is reached when the concentration of subsequent measurements does not deviate significantly (e.g., by <10%).[10]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at 37 °C to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

  • Quantification: Accurately dilute the filtered supernatant with a suitable solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC/MS), against a standard calibration curve.[11]

  • Reporting: Report the solubility in µg/mL or µM for each pH condition.

Lipophilicity (LogD at pH 7.4)

Causality: Lipophilicity, the affinity of a compound for a lipid-like environment, is a key predictor of membrane permeability and absorption. It is measured as the partition coefficient (LogP for non-ionizable compounds) or distribution coefficient (LogD for ionizable compounds at a specific pH). The shake-flask method using an n-octanol/water system is the benchmark procedure recommended by the Organization for Economic Co-operation and Development (OECD).[12] For drug discovery, determining LogD at a physiological pH of 7.4 is most relevant.[13]

Experimental Protocol: Shake-Flask Method

  • Solvent Preparation: Pre-saturate n-octanol with pH 7.4 phosphate buffer and, separately, pre-saturate pH 7.4 phosphate buffer with n-octanol. This is a critical step to prevent volume changes during the experiment.

  • Compound Preparation: Prepare a stock solution of 1-(2-Chloro-4-nitrophenyl)azepane in the pre-saturated n-octanol.

  • Partitioning: In a suitable vessel, combine a precise volume of the compound's n-octanol stock solution with a precise volume of the pre-saturated buffer. The volume ratio can be adjusted depending on the expected lipophilicity to ensure measurable concentrations in both phases.[13]

  • Equilibration: Tightly seal the vessel and shake vigorously at a constant temperature (e.g., 25 °C) for a sufficient time to reach partitioning equilibrium (typically 2-4 hours).[14]

  • Phase Separation: Centrifuge the vessel to achieve a clean separation of the n-octanol and aqueous layers. Improper phase separation is a common source of error.[12]

  • Sampling and Quantification: Carefully remove an aliquot from each phase. Measure the concentration of the compound in both the n-octanol layer (C_oct) and the aqueous buffer layer (C_aq) using a suitable analytical method like HPLC-UV.

  • Calculation: Calculate the distribution coefficient (D) using the formula: D = C_oct / C_aq. The final LogD value is the base-10 logarithm of D: LogD = log₁₀(D) .

LogD_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Solvents Prepare Pre-Saturated n-Octanol & Buffer (pH 7.4) Stock Dissolve Compound in n-Octanol Solvents->Stock Mix Combine Octanol & Buffer in Precise Ratio Stock->Mix Shake Shake to Reach Equilibrium Mix->Shake Centrifuge Centrifuge for Phase Separation Shake->Centrifuge Sample Sample Both Phases Centrifuge->Sample HPLC Quantify Concentration (C_oct, C_aq) via HPLC Sample->HPLC Calculate Calculate LogD = log10(C_oct / C_aq) HPLC->Calculate

Caption: Experimental workflow for LogD determination.

Acidity/Basicity Constant (pKa)

Causality: The pKa value defines the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. This is paramount for predicting a drug's charge state in different physiological compartments (e.g., stomach vs. intestine), which in turn dictates its solubility and ability to cross membranes. Potentiometric titration is a highly precise and widely used technique for pKa determination.[3][15][16]

Experimental Protocol: Potentiometric Titration

  • System Setup: Use a calibrated pH meter with a combination glass electrode. Place a solution of the compound in a jacketed reaction vessel to maintain a constant temperature.

  • Sample Preparation: Prepare a solution of 1-(2-Chloro-4-nitrophenyl)azepane (e.g., 0.01 M) in an appropriate solvent system. If solubility is low, a co-solvent like methanol can be used, but the pKa will be for that specific medium.[16] Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of bases.[17]

  • Titration: Based on the compound's structure (the azepane nitrogen is basic), titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments using an automated titrator or burette.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

  • pKa Determination: Calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of the first derivative curve corresponds to the equivalence point. The pKa is the pH value at the half-equivalence point (i.e., the pH when half the volume of titrant required to reach the equivalence point has been added).[17][18] For a basic group, this corresponds to the point where [BH⁺] = [B].

Synthesis of Properties: Impact on Drug Development

The data obtained from these experimental procedures do not exist in isolation. They form an interconnected profile that guides the drug development process.

Properties_Impact Sol Aqueous Solubility Abs Absorption Sol->Abs Form Formulation Strategy Sol->Form LogD Lipophilicity (LogD) LogD->Abs Dist Distribution LogD->Dist pKa Ionization (pKa) pKa->Sol influences pKa->LogD influences

Caption: Interplay of physicochemical properties.

  • Solubility & pKa: The pKa of the azepane nitrogen will dictate the compound's charge and, therefore, its solubility at different pH values. It will likely be more soluble in the acidic environment of the stomach (pH 1-2) where the nitrogen is protonated.

  • LogD & Absorption: The LogD value provides insight into the balance between aqueous solubility and lipid permeability. An optimal LogD (typically between 1 and 3) is often sought for oral drugs to ensure they can dissolve in the gut and subsequently pass through the intestinal wall into the bloodstream.

  • Formulation: If the intrinsic solubility is low, the data gathered will inform formulation strategies. For example, if the compound is more soluble at low pH, an enteric-coated tablet might be avoided. If it is poorly soluble across all pH ranges, techniques like amorphous solid dispersions or salt formation might be necessary.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Avdeef, A., et al. (2000). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Çalışkan, B., & Yeşil, Y. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]

  • Sousa, T., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]

  • Kyoto Electronics Manufacturing Co., Ltd. (n.d.). How should the acid dissociation constant pKa be measured?. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Retrieved from [Link]

  • Workman, J., Jr., & Springsteen, A. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy. Retrieved from [Link]

  • ASTM International. (2010). E1148 Standard Test Method for Measurements of Aqueous Solubility. Retrieved from [Link]

  • protocols.io. (n.d.). LogP / LogD shake-flask method. Retrieved from [Link]

  • Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4: Guidance on equilibrium solubility studies. Retrieved from [Link]

  • Wang, Y., et al. (2021). Characterization of Nitro-Aromatic Compounds of Ethylbenzene Secondary Organic Aerosol with Acidic Sodium Nitrate Fine Particles. Aerosol and Air Quality Research. Retrieved from [Link]

  • IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Retrieved from [Link]

  • JoVE. (2023). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]

  • Conduit, C. P. (1959). Ultraviolet and infrared spectra of some aromatic nitro-compounds. Journal of the Chemical Society. Retrieved from [Link]

  • Kheylik, Y. (2024). LogP / LogD shake-flask method v1. ResearchGate. Retrieved from [Link]

  • SIELC Technologies. (2018). 1H-Azepine, hexahydro-1-(4-nitrophenyl)-. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Chloroethyl)azepane. Retrieved from [Link]

  • Wikipedia. (n.d.). Azepane. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Chloro-2-nitrophenyl)azepane. Retrieved from [Link]

  • Stenutz. (n.d.). azepane. Retrieved from [Link]

  • ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]

  • Charishma S, et al. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. JOURNAL OF PHARMA INSIGHTS AND RESEARCH. Retrieved from [Link]

  • The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: Lipophilicity and Physicochemical Profiling of 1-(2-Chloro-4-nitrophenyl)azepane

The following technical guide details the physicochemical characterization of 1-(2-Chloro-4-nitrophenyl)azepane , with a specific focus on its lipophilicity (LogP) and synthesis. Executive Summary 1-(2-Chloro-4-nitrophen...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization of 1-(2-Chloro-4-nitrophenyl)azepane , with a specific focus on its lipophilicity (LogP) and synthesis.

Executive Summary

1-(2-Chloro-4-nitrophenyl)azepane (CAS: 40832-89-1) is a functionalized heterocyclic building block characterized by a seven-membered azepane ring fused to a nitro-substituted aryl core. In drug discovery, this scaffold serves as a critical intermediate for developing agents targeting the Central Nervous System (CNS) and specific antimicrobial pathways.

The lipophilicity of this compound, expressed as the partition coefficient (LogP), is a determinant factor in its ADME (Absorption, Distribution, Metabolism, Excretion) profile. With a calculated LogP (cLogP) ranging between 3.5 and 4.0 , the molecule exhibits significant hydrophobicity, necessitating precise experimental validation to ensure bioavailability models are accurate. This guide outlines the synthesis, theoretical properties, and validated protocols for the experimental determination of LogP.

Chemical Identity & Structural Analysis[1][2][3]

The molecule comprises a lipophilic azepane ring attached to a substituted phenyl ring. The ortho-chloro substituent provides steric bulk that forces the azepane ring out of planarity with the phenyl ring, potentially influencing metabolic stability and solubility.

PropertyDetail
IUPAC Name 1-(2-Chloro-4-nitrophenyl)azepane
Common Synonyms 1-(2-Chloro-4-nitrophenyl)hexamethyleneimine
CAS Number 40832-89-1
Molecular Formula C₁₂H₁₅ClN₂O₂
Molecular Weight 254.71 g/mol
Electronic Features Electron-withdrawing Nitro (-NO₂) and Chloro (-Cl) groups; Electron-donating Azepane amine.
Key Pharmacophore Nitro-aniline core (often associated with antimicrobial activity).

Synthesis & Impurity Profile

To accurately measure LogP, the sample must be free of structural isomers (e.g., regioisomers where the azepane is at the meta position). The standard synthesis utilizes a Nucleophilic Aromatic Substitution (


).
Validated Synthetic Pathway

The reaction proceeds via the displacement of the activated chloride in 3,4-dichloronitrobenzene by azepane . The chlorine at the para position to the nitro group is significantly more electrophilic due to resonance stabilization of the Meisenheimer complex, ensuring regioselectivity.

Reaction Conditions:

  • Reagents: 3,4-Dichloronitrobenzene (1.0 eq), Azepane (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: DMF or DMSO (Polar aprotic solvents enhance

    
     rates).
    
  • Temperature: 80–100°C.

  • Purification: Recrystallization from Ethanol/Water or Column Chromatography (Hexane/EtOAc).

Mechanistic Visualization (DOT)

The following diagram illustrates the


 mechanism and the regioselectivity driven by the nitro group.

SynthesisPathway SM1 3,4-Dichloronitrobenzene (Electrophile) Complex Meisenheimer Complex (Transition State) SM1->Complex Nucleophilic Attack (Para to NO2) SM2 Azepane (Nucleophile) SM2->Complex Nucleophilic Attack (Para to NO2) Product 1-(2-Chloro-4-nitrophenyl)azepane (Target) Complex->Product Elimination of Cl- Byproduct HCl (Neutralized by K2CO3) Complex->Byproduct

Figure 1: Regioselective synthesis of 1-(2-Chloro-4-nitrophenyl)azepane via nucleophilic aromatic substitution.

Lipophilicity (LogP) Profiling

Lipophilicity is the primary driver of this compound's membrane permeability. Given the presence of the nitro group (H-bond acceptor) and the tertiary amine (protonatable at low pH), the distribution coefficient (


) is also physiologically relevant.
Theoretical vs. Predicted Values

The following consensus values are derived from fragment-based contributions:

  • Base Phenyl Ring: 2.14

  • Azepane Ring: +1.2 (approx)

  • 2-Chloro Substituent: +0.71

  • 4-Nitro Substituent: -0.25 (Polarity offset)

  • Ortho-Steric Correction: +0.2 (Twisted conformation reduces conjugation/solvation)

Estimated Consensus LogP: 3.8 ± 0.3

Experimental Protocol 1: RP-HPLC Method (High Throughput)

For lipophilic compounds (LogP > 3), the Shake-Flask method can be prone to emulsion errors. Reversed-Phase HPLC (RP-HPLC) correlates retention time (


) with LogP using calibration standards.

Methodology:

  • Column: C18 (Octadecylsilyl), 5 µm, 150 x 4.6 mm.

  • Mobile Phase: Isocratic Methanol/Water (75:25) with 0.1% Formic Acid (to ensure ionization state control).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Nitro-aromatic absorption) and 380 nm (Yellow color of nitroaniline).

  • Calibration: Inject standards with known LogP (e.g., Toluene, Naphthalene, Phenanthrene).

  • Calculation:

    
    
    
    
    
    (Where A and B are slope/intercept from the calibration curve).
Experimental Protocol 2: Miniaturized Shake-Flask (Gold Standard)

This method directly measures the partition between n-octanol and water.

Workflow Visualization (DOT):

ShakeFlaskProtocol Step1 Phase Saturation: Saturate n-Octanol with Water Saturate Water with n-Octanol Step2 Sample Dissolution: Dissolve 1mg Compound in Pre-saturated n-Octanol Step1->Step2 Step3 Equilibration: Mix 1:1 Octanol/Water phases Vortex 1 hr, Centrifuge 30 min Step2->Step3 Step4 Phase Separation: Carefully remove aliquots from Top (Oct) and Bottom (Aq) layers Step3->Step4 Step5 Quantification (UV-Vis): Measure Absorbance @ 380nm Calculate Concentration [C] Step4->Step5 Result Calculate LogP: LogP = log10([C_oct] / [C_aq]) Step5->Result

Figure 2: Step-by-step workflow for the miniaturized shake-flask LogP determination.

ADME & Biological Implications[4][5]

The estimated LogP of 3.8 places 1-(2-Chloro-4-nitrophenyl)azepane in the "highly lipophilic" category.

  • Blood-Brain Barrier (BBB) Penetration:

    • Compounds with LogP > 2.0 generally cross the BBB passively.

    • However, the nitro group is a potential metabolic liability (nitro-reduction).

    • Prediction: High CNS penetration potential, but high non-specific binding.

  • Solubility:

    • Aqueous solubility will be low (< 10 µg/mL) at neutral pH.

    • Formulation Strategy: For biological assays, dissolve in 100% DMSO (stock 10 mM) before diluting into media. Ensure final DMSO concentration < 0.5% to prevent precipitation.

  • Toxicity Warning:

    • Nitro-aromatics are often mutagenic (Ames positive).

    • Handle with extreme caution using nitrile gloves and a fume hood.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16625, 1-(2-Chloroethyl)azepane (Analogous Structure). Retrieved from [Link][1]

  • Agilent Technologies. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series. Retrieved from [Link]

  • U.S. EPA. CompTox Chemicals Dashboard: 1-(2,5-Diethoxy-4-nitrophenyl)azepane (Structural Analog). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of 1-(2-Chloro-4-nitrophenyl)azepane via Nucleophilic Aromatic Substitution

Abstract This document provides a comprehensive guide for the synthesis of 1-(2-Chloro-4-nitrophenyl)azepane, a valuable building block in medicinal chemistry and materials science. The protocol leverages the principles...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(2-Chloro-4-nitrophenyl)azepane, a valuable building block in medicinal chemistry and materials science. The protocol leverages the principles of Nucleophilic Aromatic Substitution (SNAr), a robust and predictable reaction for functionalizing electron-deficient aromatic rings. We will delve into the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, and offer insights into safety, troubleshooting, and data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to reliably synthesize this and related compounds.

Introduction: The Strategic Value of Azepanes and SNAr

The azepane scaffold, a seven-membered saturated nitrogen heterocycle, is a privileged structure in modern drug discovery.[1][2] Its inherent three-dimensionality provides access to a broader chemical space compared to more common five- and six-membered rings, offering unique opportunities for designing novel therapeutics.[1][3] The title compound, 1-(2-Chloro-4-nitrophenyl)azepane, serves as a versatile intermediate, enabling further functionalization at the azepane nitrogen or through modification of the nitro group.

The synthesis of this target molecule is efficiently achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike electrophilic aromatic substitution, which requires electron-rich aromatic systems, SNAr proceeds readily on electron-poor aromatic rings.[4][5] The key to this transformation is the presence of potent electron-withdrawing groups (EWGs) on the aromatic substrate, which activate the ring for attack by a nucleophile.[6][7] In our case, the nitro group (-NO₂) is the critical activating group, and the chlorine atom serves as the leaving group.

Reaction Mechanism: The Addition-Elimination Pathway

The SNAr reaction does not follow a concerted SN2 pathway, which is sterically hindered at an sp²-hybridized carbon, nor an SN1 pathway, which would require the formation of a highly unstable aryl cation.[8] Instead, it proceeds via a well-established two-step addition-elimination mechanism.[7][9]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of the nucleophile, azepane, on the electrophilic carbon atom bonded to the chlorine leaving group (ipso-carbon). This is the rate-determining step of the reaction.[10] This addition temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[7][8]

  • Role of Electron-Withdrawing Groups (EWGs): The stability of the Meisenheimer complex is paramount for the reaction to proceed. The presence of a strong electron-withdrawing nitro group at the para position (and to a lesser extent, the chloro group at the ortho position) is crucial. These groups delocalize the negative charge of the intermediate through resonance, lowering the activation energy of the first step.[5][9] Without such stabilization, the reaction would not occur under practical conditions.[9]

  • Elimination and Restoration of Aromaticity: In the final, rapid step, the leaving group (chloride ion) is expelled from the Meisenheimer complex. This step restores the aromaticity of the ring, yielding the final product, 1-(2-Chloro-4-nitrophenyl)azepane.[7]

Caption: SNAr Mechanism: Addition-Elimination Pathway.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 1-(2-Chloro-4-nitrophenyl)azepane on a laboratory scale. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialCAS No.M.W. ( g/mol )AmountMmolEq.
2,4-Dichloro-1-nitrobenzene611-06-3192.001.92 g10.01.0
Azepane (Hexamethyleneimine)111-49-999.171.29 g (1.5 mL)13.01.3
Potassium Carbonate (K₂CO₃)584-08-7138.212.07 g15.01.5
N,N-Dimethylformamide (DMF)68-12-273.0920 mL--
Ethyl Acetate (EtOAc)141-78-688.11~150 mL--
Brine (Saturated NaCl)--~50 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As needed--
Silica Gel (for chromatography)7631-86-9-As needed--
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloro-1-nitrobenzene (1.92 g, 10.0 mmol) and potassium carbonate (2.07 g, 15.0 mmol).

  • Solvent and Reagent Addition: Add N,N-dimethylformamide (20 mL) to the flask. Begin stirring the suspension. Using a syringe, add azepane (1.5 mL, 13.0 mmol) dropwise to the stirring mixture at room temperature.

    • Causality Note: Potassium carbonate acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. DMF is an excellent polar aprotic solvent for this reaction, as it effectively solvates the ions involved without interfering with the nucleophile.

  • Reaction Execution: Heat the reaction mixture to 90 °C using an oil bath. Maintain this temperature and continue stirring for 4-6 hours.

  • Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the 2,4-dichloro-1-nitrobenzene spot indicates the reaction is nearing completion.

  • Work-up: After cooling the reaction to room temperature, pour the mixture into a separatory funnel containing 100 mL of water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

    • Causality Note: The product is organic-soluble and will move into the ethyl acetate layer, while the inorganic salts (KCl, excess K₂CO₃) and DMF will remain in the aqueous layer.

  • Washing: Wash the combined organic layers with brine (2 x 25 mL) to remove residual water and DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a yellow-orange oil or solid.

Purification

Purify the crude product by flash column chromatography on silica gel.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 15% EtOAc).

  • Collect the fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to yield 1-(2-Chloro-4-nitrophenyl)azepane as a pure solid.

Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification A 1. Charge flask with 2,4-dichloro-1-nitrobenzene & K₂CO₃ B 2. Add DMF and Azepane A->B C 3. Heat to 90°C for 4-6 hours B->C D 4. Monitor by TLC C->D E 5. Cool and quench with water D->E Upon Completion F 6. Extract with Ethyl Acetate (3x) E->F G 7. Wash with Brine F->G H 8. Dry (Na₂SO₄) & Concentrate G->H I 9. Purify via Column Chromatography H->I J Obtain Pure Product I->J

Caption: Experimental Workflow for Synthesis and Purification.

Safety, Handling, and Troubleshooting

4.1 Safety Precautions:

  • 2,4-Dichloro-1-nitrobenzene: Toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

  • Azepane: Corrosive and flammable. Causes severe skin burns and eye damage. Handle with extreme care.

  • DMF: A potential teratogen. Avoid exposure, especially through inhalation and skin contact.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile gloves are suitable).

  • Engineering Controls: All steps must be performed inside a certified chemical fume hood.

4.2 Troubleshooting Guide:

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Insufficient temperature. 2. Inactive base (K₂CO₃ absorbed moisture). 3. Degraded azepane.1. Verify oil bath temperature. 2. Use freshly opened or dried K₂CO₃. 3. Use freshly distilled or newly purchased azepane.
Incomplete Reaction 1. Insufficient reaction time. 2. Stoichiometry error.1. Extend reaction time and continue monitoring by TLC. 2. Re-verify masses and volumes of all reagents.
Formation of Side Products 1. Reaction temperature too high. 2. Presence of water in the reaction.1. Lower the reaction temperature slightly (e.g., to 80-85 °C). 2. Use anhydrous solvents and dry glassware.
Difficult Purification 1. Product co-elutes with starting material. 2. Streaking on TLC plate.1. Adjust the polarity of the mobile phase (use a shallower gradient). 2. Add a small amount of triethylamine (~0.5%) to the eluent to suppress tailing of the basic product.

Conclusion

The synthesis of 1-(2-Chloro-4-nitrophenyl)azepane via nucleophilic aromatic substitution is a highly effective and reliable method. The success of the reaction hinges on the electronic activation of the aromatic ring by the nitro group, which stabilizes the key Meisenheimer intermediate. By following the detailed protocol and adhering to the safety guidelines outlined in this document, researchers can consistently produce this valuable chemical intermediate for further application in pharmaceutical and chemical research.

References

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • BYJU'S. Nucleophilic aromatic substitution. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

  • PHARMD GURU. 40. NUCLEOPHILIC AROMATIC SUBSTITUTION. [Link]

  • Sikorski, J. A., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4814. [Link]

  • Dalal Institute. Aromatic Nucleophilic Substitution. [Link]

  • Suhr, H., et al. (1966). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Journal of the American Chemical Society. [Link]

  • ResearchGate. Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. [Link]

  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. [Link]

  • PubMed. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. [Link]

Sources

Application

Application Notes and Protocols for 1-(2-Chloro-4-nitrophenyl)azepane as a Pharmaceutical Intermediate

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide on the utilization of 1-(2-Chloro-4-nitrophenyl)azepane as a versatile inte...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the utilization of 1-(2-Chloro-4-nitrophenyl)azepane as a versatile intermediate in pharmaceutical synthesis. The azepane moiety is a privileged scaffold in medicinal chemistry, appearing in a variety of bioactive natural products and synthetic compounds.[1] This guide will delve into the key chemical transformations of this intermediate, providing detailed, field-proven protocols for its application in the synthesis of advanced precursors for Active Pharmaceutical Ingredients (APIs). Furthermore, this document outlines robust analytical methodologies for the quality control and characterization of 1-(2-Chloro-4-nitrophenyl)azepane, ensuring the integrity and reproducibility of synthetic processes.

Introduction: The Strategic Importance of the Azepane Scaffold

The seven-membered azepane ring system is a recurring motif in a multitude of approved and experimental drugs, valued for its conformational flexibility which can be crucial for biological activity.[2] The ability to introduce specific substituents onto the azepane ring is a key strategy in effective drug design. 1-(2-Chloro-4-nitrophenyl)azepane emerges as a critical building block, offering multiple reaction sites for the construction of complex molecular architectures. Its strategic importance lies in the predictable reactivity of the activated aryl halide and the versatile nitro group, which can be readily transformed into other key functional groups.

Key Structural Features and Reactivity:

  • Nucleophilic Aromatic Substitution (SNAr): The presence of a strong electron-withdrawing nitro group para to the chlorine atom significantly activates the aryl ring towards nucleophilic attack.[3][4] This allows for the facile displacement of the chloro substituent by a variety of nucleophiles, a cornerstone reaction in the synthesis of numerous APIs.

  • Nitro Group Reduction: The nitro group can be selectively reduced to an amine, which serves as a handle for a wide array of subsequent chemical modifications, including amide bond formation, sulfonylation, and the construction of heterocyclic rings such as benzimidazoles.[5]

  • Azepane Ring: This saturated heterocyclic amine has proven to be a valuable building block in the synthesis of various pharmaceutical agents.[1]

Core Synthetic Transformations and Protocols

The utility of 1-(2-Chloro-4-nitrophenyl)azepane as a pharmaceutical intermediate is primarily centered around two key transformations: nucleophilic aromatic substitution at the C-Cl bond and reduction of the nitro group.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring in 1-(2-Chloro-4-nitrophenyl)azepane facilitates the displacement of the chlorine atom by a range of nucleophiles. This reaction is fundamental for introducing diversity and building complexity in the molecular scaffold.

General Reaction Scheme:

SNAr_Reaction reactant1 1-(2-Chloro-4-nitrophenyl)azepane product Substituted Product reactant1->product conditions Base, Solvent, Heat reactant2 Nucleophile (Nu-H) reactant2->product

Figure 1: General workflow for Nucleophilic Aromatic Substitution.

Protocol 1: Synthesis of 2-(Azepan-1-yl)-5-nitroaniline

This protocol describes a representative SNAr reaction where the chlorine atom is displaced by an amino group, a common precursor for further derivatization. While a direct reaction with ammonia can be challenging due to its volatility and the need for high pressure, a more controlled approach can be employed. A process analogous to the synthesis of 2-nitro-5-(phenylthio)-anilines from 5-chloro-2-nitroaniline with a nucleophile and ammonia can be adapted.[6]

Materials:

  • 1-(2-Chloro-4-nitrophenyl)azepane

  • Ammonia solution (e.g., 28% in water or a solution in a suitable organic solvent) or an ammonia surrogate.

  • A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • A suitable base (e.g., Potassium Carbonate, K₂CO₃) if using an ammonium salt.

  • Autoclave or a sealed reaction vessel rated for high pressure.

Procedure:

  • In a high-pressure reaction vessel, dissolve 1-(2-Chloro-4-nitrophenyl)azepane (1.0 eq) in the chosen solvent.

  • Add the ammonia source (a significant excess, e.g., 5-10 equivalents). If using an ammonium salt, add a base like K₂CO₃ (1.5-2.0 eq).

  • Seal the vessel and heat the reaction mixture to a temperature typically ranging from 100-150 °C. The optimal temperature should be determined experimentally.

  • Maintain the reaction at this temperature with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully vent any excess pressure.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(azepan-1-yl)-5-nitroaniline.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF or DMSO are chosen for their ability to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction.

  • Temperature: Elevated temperatures are often necessary to overcome the activation energy of the reaction, even with an activated substrate.

  • Pressure: When using a volatile nucleophile like ammonia, a sealed vessel is required to maintain a sufficient concentration of the nucleophile in the reaction mixture.

Reduction of the Nitro Group

The conversion of the nitro group to a primary amine is a pivotal step, as the resulting aniline derivative is a versatile precursor for a wide range of APIs, including those containing benzimidazole and amide moieties. Catalytic hydrogenation is a common and efficient method for this transformation.

General Reaction Scheme:

Nitro_Reduction reactant Nitro-azepane Derivative product Amino-azepane Derivative reactant->product conditions H₂, Catalyst (e.g., Pd/C), Solvent

Figure 2: General workflow for Nitro Group Reduction.

Protocol 2: Catalytic Hydrogenation of 2-(Azepan-1-yl)-5-nitroaniline

This protocol details the reduction of the nitro group of the product from Protocol 1 to yield the corresponding diamine, a key building block for APIs such as those containing a benzimidazole core.

Materials:

  • 2-(Azepan-1-yl)-5-nitroaniline

  • Palladium on carbon (10% Pd/C)

  • Solvent: Ethanol or Ethyl Acetate

  • Hydrogen source (gas cylinder or balloon)

  • Hydrogenation apparatus

Procedure:

  • To a solution of 2-(azepan-1-yl)-5-nitroaniline (1.0 eq) in ethanol or ethyl acetate, add 10% Pd/C (typically 5-10 mol% of palladium).

  • Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker). For a balloon setup, evacuate and backfill the flask with hydrogen several times.

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, carefully purge the reaction vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent. Caution: The catalyst may be pyrophoric and should be handled with care, keeping it wet during filtration.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(azepan-1-yl)benzene-1,4-diamine, which can be used in the next step without further purification or purified by column chromatography if necessary.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon is a highly efficient and commonly used catalyst for the reduction of aromatic nitro groups.[7]

  • Solvent: Ethanol and ethyl acetate are excellent solvents for this reaction as they are relatively inert and readily dissolve the starting material.

  • Hydrogen Source: A hydrogen balloon is suitable for small-scale reactions, while a Parr apparatus allows for higher pressures and larger scale reactions.

Application in the Synthesis of Benzimidazole Scaffolds

The diamine product from Protocol 2 is a valuable precursor for the synthesis of benzimidazole-containing compounds, which are prevalent in many pharmaceuticals.

Protocol 3: Synthesis of a 2-Substituted-5-(azepan-1-yl)-1H-benzo[d]imidazole

This protocol outlines the condensation of the diamine with an aldehyde to form the benzimidazole ring system.

Materials:

  • 2-(Azepan-1-yl)benzene-1,4-diamine

  • An appropriate aldehyde (R-CHO)

  • Solvent: Ethanol or Acetic Acid

  • Optional: An oxidizing agent such as sodium metabisulfite or air.

Procedure:

  • Dissolve the 2-(azepan-1-yl)benzene-1,4-diamine (1.0 eq) and the aldehyde (1.0-1.2 eq) in ethanol or acetic acid.

  • Heat the reaction mixture to reflux for 4-8 hours. The reaction can often be carried out in the presence of air, which acts as the oxidant. For more controlled oxidation, a mild oxidizing agent can be added.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, concentrate the solvent and purify the residue by column chromatography or recrystallization.

Analytical Methods for Quality Control

The validation of analytical methods is a critical step in drug development to ensure the reliability and accuracy of results for raw materials, intermediates, and final products.[7][8][9]

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a robust technique for assessing the purity of 1-(2-Chloro-4-nitrophenyl)azepane and monitoring reaction progress.

Table 1: Proposed HPLC Method Parameters

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 30% B2-15 min: 30% to 90% B15-18 min: 90% B18-19 min: 90% to 30% B19-25 min: 30% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Method Development Rationale:

  • A C18 column is a good starting point for the separation of moderately polar aromatic compounds.

  • A gradient elution is proposed to ensure the separation of potential impurities with a wide range of polarities.

  • Formic acid is added to the mobile phase to improve peak shape and provide a source of protons for mass spectrometry detection if LC-MS is used.

  • Detection at 254 nm is suitable as the nitroaromatic chromophore has strong absorbance at this wavelength.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile impurities. Given the thermal lability of some nitroaromatic compounds, careful method development is required.[10]

Table 2: Proposed GC-MS Method Parameters

ParameterRecommended Condition
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C (with consideration for potential thermal degradation)
Oven Program Initial: 100 °C (hold 2 min)Ramp: 10 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Impact (EI) at 70 eV
Scan Range 50-400 amu

Method Development Rationale:

  • A low-polarity DB-5ms column is a general-purpose column suitable for a wide range of compounds.

  • A programmed temperature ramp allows for the separation of compounds with different boiling points.

  • The inlet temperature should be optimized to ensure efficient vaporization without causing significant thermal degradation of the analyte.

Safety and Handling

1-(2-Chloro-4-nitrophenyl)azepane should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS).

Conclusion

1-(2-Chloro-4-nitrophenyl)azepane is a valuable and versatile intermediate for the synthesis of a wide range of pharmaceutical building blocks. Its predictable reactivity through nucleophilic aromatic substitution and nitro group reduction allows for the strategic construction of complex molecules, particularly those containing the pharmaceutically relevant azepane and benzimidazole scaffolds. The protocols and analytical methods outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this intermediate in their synthetic endeavors, while ensuring the quality and consistency of their results.

References

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Retrieved February 15, 2026, from [Link]

  • Reduction of nitro compounds - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.). Retrieved February 15, 2026, from [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis - Sema. (n.d.). Retrieved February 15, 2026, from [Link]

  • Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote - MTC USA. (n.d.). Retrieved February 15, 2026, from [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Retrieved February 15, 2026, from [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | LCGC International. (n.d.). Retrieved February 15, 2026, from [Link]

  • Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review.
  • Separation of Nitrobenzene on Newcrom R1 HPLC column - SIELC Technologies. (n.d.). Retrieved February 15, 2026, from [Link]

  • Development of SPME-HPLC methodology for detection of nitroexplosives. (2007). Scilit. [Link]

  • Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. (n.d.). EPA. Retrieved February 15, 2026, from [Link]

  • Validated method for overcoming nitroaromatic thermolability in unmodified GC/MS using molecular isotope dilution mass spectrometry. (2026, January 10). PubMed. [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019, January 15). PubMed. [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015, July 17). Beilstein Journals. [Link]

  • Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. (2018, February 28). PMC. [Link]

  • Recent advances on the synthesis of azoles, azines and azepines fused to benzimidazole. (2011, May 22). Semantic Scholar. [Link]

  • Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. (2021, February 25). PMC. [Link]

  • 16.6: Nucleophilic Aromatic Substitution. (2025, February 3). Chemistry LibreTexts. [Link]

  • Efficient one-pot hydrogenation and acetylation of 4-nitrophenol for selective synthesis of 4-aminophenol and paracetamol with a reusable Ni catalyst. (n.d.). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • (PDF) 2-Chloro-5-nitroaniline. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Recent advances on the synthesis of azoles, azines and azepines fused to benzimidazole. (2025, August 9). Semantic Scholar. [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent. (2025, April 24). BORIS Portal. [Link]

  • US Patent for Method for preparing 2-nitro-5-(phenylthio)-anilines. (n.d.).
  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • US Patent for Catalytic hydrogenation of nitro aromatic compounds to produce the corresponding amino compounds. (n.d.).
  • 2-Chloro-5-nitroaniline. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Nucleophilic Aromatic Substitution (2) – The Benzyne Mechanism. (2018, September 17). Master Organic Chemistry. [Link]

  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (n.d.). Arabian Journal of Chemistry. Retrieved February 15, 2026, from [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (n.d.). Beilstein Journals. Retrieved February 15, 2026, from [Link]

  • 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors. (2024, March 19). Medium. [Link]

  • Measurement of Gaseous Nitrophenols and Their Precursors Using a Vocus Proton-Transfer-Reaction Time-of-Flight Mass Spectrometer (PTR-ToF-MS) | ACS ES&T Air. (2025, September 11). ACS Publications. [Link]

  • One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol. (n.d.). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • Nucleophilic aromatic substitution II (video). (n.d.). Khan Academy. Retrieved February 15, 2026, from [Link]

  • (PDF) Recent Developments in the Use of Flow Hydrogenation in the Field of Medicinal Chemistry. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • 16.6 Nucleophilic Aromatic Substitution. (2023, September 20). OpenStax. [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • Concerted Nucleophilic Aromatic Substitutions. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

Sources

Method

Application Notes and Protocols: Microwave-Assisted Synthesis of 1-(2-Chloro-4-nitrophenyl)azepane

Introduction: Accelerating Discovery with Microwave-Assisted Organic Synthesis In the landscape of modern drug discovery and development, the rapid and efficient synthesis of novel chemical entities is paramount. The aze...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Discovery with Microwave-Assisted Organic Synthesis

In the landscape of modern drug discovery and development, the rapid and efficient synthesis of novel chemical entities is paramount. The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, valued for its conformational flexibility and ability to present substituents in a distinct three-dimensional arrangement.[1] The title compound, 1-(2-Chloro-4-nitrophenyl)azepane, serves as a valuable intermediate for the synthesis of a variety of pharmacologically active molecules. Traditional methods for its synthesis, often relying on conventional heating, can be time-consuming and may lead to the formation of undesirable byproducts.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages over classical synthetic protocols.[2][3] By directly coupling microwave energy with the polar molecules in a reaction mixture, MAOS provides rapid, uniform heating that can dramatically reduce reaction times from hours to mere minutes.[4] This acceleration, combined with often-improved yields and cleaner reaction profiles, makes MAOS an indispensable tool for medicinal chemists.[5][6] This application note provides a detailed, field-proven protocol for the synthesis of 1-(2-Chloro-4-nitrophenyl)azepane, leveraging the power of microwave irradiation to facilitate a nucleophilic aromatic substitution (SNAr) reaction.

The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 1-(2-Chloro-4-nitrophenyl)azepane proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the nucleophilic nitrogen of azepane attacks the electron-deficient aromatic ring of 1,2-dichloro-4-nitrobenzene, displacing one of the chloride ions. The aromatic ring is "activated" towards nucleophilic attack by the presence of a strong electron-withdrawing group, in this case, the nitro group (-NO2), positioned para to the leaving group (chloride).[7] This electron-withdrawing group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.[8] The reaction is regioselective, with the nucleophile preferentially attacking the carbon atom at position 1, which is ortho to the nitro group and also bears a chlorine atom.

The use of microwave irradiation is particularly advantageous for this transformation. The high temperatures achievable in a sealed microwave vessel significantly accelerate the rate of reaction, allowing for the rapid formation of the desired product.[9]

Reaction Mechanism

Caption: SNAr mechanism for the synthesis of 1-(2-Chloro-4-nitrophenyl)azepane.

Experimental Protocol

This protocol is designed for use with a dedicated laboratory microwave reactor. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
1,2-Dichloro-4-nitrobenzeneReagentPlus®, ≥99%Sigma-Aldrich
Azepane98%Alfa Aesar
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9%Acros Organics
Ethyl AcetateHPLC GradeFor workup and chromatography
HexanesHPLC GradeFor chromatography
Deionized WaterFor workup
Sodium Sulfate (Na₂SO₄)AnhydrousFor drying
10 mL Microwave Reaction VialBiotage, CEM, etc.Must be rated for high pressure
Magnetic Stir Bar
Microwave Synthesis Workflow

Workflow A 1. Reagent Addition - 1,2-Dichloro-4-nitrobenzene - Azepane - K2CO3 - DMSO B 2. Vial Sealing A->B C 3. Microwave Irradiation - 150 °C - 15 minutes B->C D 4. Cooling - To room temperature C->D E 5. Workup - Partition between EtOAc & H2O D->E F 6. Drying & Concentration E->F G 7. Purification - Flash Chromatography F->G H 8. Characterization G->H

Caption: Workflow for the microwave-assisted synthesis of 1-(2-Chloro-4-nitrophenyl)azepane.

Step-by-Step Procedure
  • Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 1,2-dichloro-4-nitrobenzene (1.0 mmol, 192 mg), azepane (1.2 mmol, 119 mg, 134 µL), and anhydrous potassium carbonate (2.0 mmol, 276 mg).

  • Solvent Addition: Add 4 mL of anhydrous dimethyl sulfoxide (DMSO) to the vial.

  • Vial Sealing: Securely cap the vial using a septum and crimp cap rated for high-pressure microwave reactions.

  • Microwave Irradiation: Place the sealed vial into the cavity of a laboratory microwave reactor. Irradiate the mixture at a constant temperature of 150 °C for 15 minutes, with magnetic stirring.

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature (below 50 °C) before carefully opening it.[10]

  • Workup: Transfer the reaction mixture to a separatory funnel containing 50 mL of ethyl acetate and 50 mL of deionized water. Shake vigorously and allow the layers to separate.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 25 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate).

  • Characterization: Combine the pure fractions and remove the solvent under reduced pressure to afford 1-(2-Chloro-4-nitrophenyl)azepane as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data Summary
ParameterValue
Reactants
1,2-Dichloro-4-nitrobenzene1.0 mmol (192 mg)
Azepane1.2 mmol (119 mg)
Potassium Carbonate2.0 mmol (276 mg)
Solvent
Dimethyl Sulfoxide (DMSO)4 mL
Microwave Conditions
Temperature150 °C
Time15 minutes
PowerDynamic (as needed to maintain temperature)
Expected Yield >85% (post-purification)

Safety and Best Practices

  • Dedicated Equipment: Only use microwave reactors specifically designed for chemical synthesis. Domestic microwave ovens are not suitable and can be extremely dangerous.

  • Pressure Monitoring: Always use sealed vessels rated for the expected pressures and temperatures. Modern microwave reactors have built-in pressure monitoring for safety.[10]

  • Thermal Runaway: Be cautious with highly exothermic reactions. It is advisable to perform a small-scale test reaction first.

  • Solvent Choice: Use solvents with a high dielectric constant, such as DMSO or DMF, for efficient microwave absorption.

  • Cooling: Ensure the reaction vessel has cooled to a safe temperature before opening to prevent sudden boiling of the solvent.[10]

Conclusion

This application note details a rapid, efficient, and reliable protocol for the synthesis of 1-(2-Chloro-4-nitrophenyl)azepane using microwave-assisted organic synthesis. By leveraging the principles of SNAr chemistry and the benefits of microwave heating, this method provides a significant improvement over traditional synthetic approaches, enabling researchers to accelerate their discovery efforts. The protocol is robust and can likely be adapted for the synthesis of analogous N-aryl azepane derivatives.

References

  • Božinović, N., Šolaja, B. A., & Opsenica, I. A. (2016). Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution. Journal of the Serbian Chemical Society, 81(11), 1225–1230. [Link]

  • EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development. Retrieved from [Link]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Homework.Study.com. (n.d.). What is the reaction mechanism for the SnAr_2 reaction of 2,4-dinitrochlorobenzene and amine? Retrieved from [Link]

  • Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51-63. [Link]

  • Božinović, N., et al. (2016). Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution. Journal of the Serbian Chemical Society, 81(11), 1225-1230. [Link]

  • Chemeurope.com. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Sharma, V. K., et al. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(1), 35-46. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of 2,4-Dinitrochlorobenzene? Retrieved from [Link]

  • Organic Syntheses. (n.d.). Microwave-Assisted Three-Component Condensation Reaction for the Synthesis of Pyrazolo[3,4-b]quinolin-5(4H)-ones and Pyrazolo[5,1-b]quinazolin-8(4H)-ones. Retrieved from [Link]

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure. Retrieved from [Link]

  • Cravotto, G., & Cintas, P. (2006). The Greening of Microwave-Assisted Organic Synthesis. Chemistry – A European Journal, 12(11), 2998-3007. [Link]

  • National Center for Biotechnology Information. (n.d.). Protocol for microwave-assisted synthesis of unsymmetrical azo dyes. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Chloro-2-nitrophenyl)azepane. Retrieved from [Link]

  • World Journal of Pharmaceutical and Pharmacological Sciences. (2026). Microwave-assisted synthesis: need of the hour. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Allied Science. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane-Based Compounds. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol Guide: Solvent Selection for Reactions of 1-(2-Chloro-4-nitrophenyl)azepane

Abstract This guide provides a detailed examination of solvent selection for two critical reaction classes involving the versatile synthetic intermediate, 1-(2-Chloro-4-nitrophenyl)azepane: Nucleophilic Aromatic Substitu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed examination of solvent selection for two critical reaction classes involving the versatile synthetic intermediate, 1-(2-Chloro-4-nitrophenyl)azepane: Nucleophilic Aromatic Substitution (SNAr) at the C-Cl position and chemoselective reduction of the nitro group. As a molecule featuring both an activated aryl halide and a reducible nitro functionality, the choice of solvent is paramount in dictating reaction pathway, rate, yield, and selectivity. This document moves beyond mere procedural lists to explain the causal relationships between solvent properties and reaction outcomes, offering field-proven insights for researchers in synthetic and medicinal chemistry. Detailed, self-validating protocols are provided, supported by quantitative data and logical workflow diagrams to empower scientists in making informed experimental decisions.

Introduction: The Strategic Importance of 1-(2-Chloro-4-nitrophenyl)azepane

1-(2-Chloro-4-nitrophenyl)azepane is a key building block in modern drug discovery. It incorporates the azepane moiety, a seven-membered saturated nitrogen heterocycle, which is increasingly recognized for its ability to confer desirable three-dimensional character to lead compounds, often improving pharmacokinetic profiles compared to more common five- or six-membered rings.[1][2] The aromatic portion of the molecule is engineered for sequential functionalization. The chloro-substituent is positioned ortho and para to two potent electron-withdrawing groups (the nitro group and the azepanyl nitrogen, respectively), rendering it highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[3] Concurrently, the nitro group serves as a synthetic handle for the introduction of an amino group via reduction, a cornerstone transformation in the synthesis of many pharmaceuticals.[4]

The successful and selective manipulation of these two functional groups is critically dependent on the reaction environment. The solvent does more than simply dissolve reactants; it actively participates in the reaction by stabilizing or destabilizing transition states, influencing nucleophile reactivity, and mediating catalyst activity. This guide dissects these solvent effects to provide a rational framework for protocol design.

Reaction Class 1: Nucleophilic Aromatic Substitution (SNAr)

The displacement of the chloride in 1-(2-Chloro-4-nitrophenyl)azepane is a classic SNAr reaction. The mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][5] The rate-determining step is typically the initial nucleophilic attack and formation of this complex.

Causality: How Solvents Dictate SNAr Outcomes

The solvent's primary role in an SNAr reaction is to modulate the energy of the reactants and the charged Meisenheimer complex.

  • Polar Aprotic Solvents (The Preferred Choice): Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Tetrahydrofuran (THF) are the gold standard for SNAr.[6] They possess large dipole moments, allowing them to effectively stabilize the charged Meisenheimer intermediate. Crucially, they do not engage in strong hydrogen bonding. This leaves the anionic nucleophile poorly solvated, or "naked," significantly increasing its nucleophilicity and accelerating the rate-determining attack on the aromatic ring.[7] The use of a KOH/DMSO system, for example, has proven highly effective for promoting C-N bond formation in SNAr reactions of chloroarenes.[6]

  • Polar Protic Solvents (A Cautious Approach): Solvents such as ethanol, methanol, and water can also be used but generally result in significantly slower reaction rates.[8] Their ability to form a hydrogen-bonding cage around the nucleophile stabilizes it, lowering its ground-state energy and increasing the activation energy required for it to attack the electrophilic carbon.[8] This effect often necessitates higher reaction temperatures or longer reaction times.

Quantitative Data: Solvent Effects on a Representative SNAr Reaction

The following table summarizes expected outcomes for the reaction of 1-(2-Chloro-4-nitrophenyl)azepane with a generic secondary amine (e.g., morpholine) in various solvents. Data is representative of typical SNAr reactions on analogous chloro-nitroaromatic systems.[9][10]

SolventDielectric Constant (ε)Solvent TypeTypical Reaction Time (h)Representative Yield (%)Rationale for Performance
DMSO 47Polar Aprotic2 - 4>95Excellent stabilization of Meisenheimer complex; high nucleophile reactivity.
DMF 37Polar Aprotic4 - 890 - 95Good stabilization of intermediate; slightly less effective than DMSO.
Acetonitrile 38Polar Aprotic8 - 1675 - 85Moderately polar; less effective at stabilizing the charged intermediate.
THF 7.6Polar Aprotic12 - 2460 - 75Lower polarity provides less stabilization for the Meisenheimer complex.
Ethanol 24.5Polar Protic24 - 4840 - 60Nucleophile is deactivated by hydrogen bonding, slowing the reaction rate.[8]
Water 80Polar Protic>48<30Strong hydrogen bonding severely hinders nucleophile reactivity.
Experimental Protocol: General SNAr Amination

This protocol describes a general procedure for the reaction of 1-(2-Chloro-4-nitrophenyl)azepane with an amine nucleophile.

Materials:

  • 1-(2-Chloro-4-nitrophenyl)azepane (1.0 eq)

  • Amine nucleophile (e.g., morpholine, piperidine) (1.2 eq)

  • Anhydrous base (e.g., K₂CO₃, DIPEA) (2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMSO, DMF) (5-10 mL per mmol of substrate)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 1-(2-Chloro-4-nitrophenyl)azepane (1.0 eq) and the chosen anhydrous solvent.

  • Stir the mixture until the starting material is fully dissolved.

  • Add the anhydrous base (2.0 eq), followed by the amine nucleophile (1.2 eq).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude material by column chromatography on silica gel to obtain the desired N-arylated product.

Visualization: SNAr Experimental Workflow

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reactants Combine Reactants: - Substrate (1.0 eq) - Base (2.0 eq) - Solvent (DMSO/DMF) start->reactants nucleophile Add Amine Nucleophile (1.2 eq) reactants->nucleophile heat Heat Reaction (80-120 °C) monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Column Chromatography workup->purify characterize Product Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for the SNAr reaction.

Reaction Class 2: Chemoselective Reduction of the Nitro Group

Reducing the nitro group to a primary amine unlocks a vast number of subsequent chemical transformations. The primary challenge is achieving this reduction while preserving the aryl chloride, as many common reduction conditions can also cause hydrodehalogenation.[11] Solvent choice plays a critical role in modulating reagent activity and, therefore, chemoselectivity.

Causality: Solvent Influence on Reduction Methods
  • Catalytic Hydrogenation (H₂/Catalyst):

    • Pd/C: This is a highly active and common catalyst but carries a significant risk of dehalogenation (C-Cl bond cleavage).[11] Solvent choice can sometimes mitigate this, but it remains a primary concern.

    • Raney Nickel: Often a superior choice when dehalogenation is a problem.[11] It is generally less active for C-Cl bond cleavage than palladium.

    • Solvent Role: Protic solvents like ethanol and methanol are standard, as they have high hydrogen solubility and facilitate proton transfer steps in the mechanism.[12] Statistical analysis has shown that a solvent's hydrogen donor and acceptor abilities are key factors in nitrobenzene reduction.[13]

  • Transfer Hydrogenation:

    • This method uses a hydrogen donor molecule (e.g., ammonium formate, hydrazine) in the presence of a catalyst (typically Pd/C). It is often milder than high-pressure hydrogenation.[14] Solvents like methanol or ethanol are commonly employed to dissolve the hydrogen donor and substrate.[15]

  • Metal-Based Reductions:

    • SnCl₂ (Tin(II) Chloride): This is one of the most reliable reagents for the chemoselective reduction of nitro groups in the presence of sensitive functionalities, including aryl halides.[11][14] The reaction is typically run in protic solvents like ethanol, often with the addition of concentrated HCl to facilitate the reaction.

    • Fe/HCl or Fe/NH₄Cl: A classic, robust, and inexpensive method.[11][16] The reaction is performed in solvents like water or ethanol/water mixtures. It is generally highly chemoselective for the nitro group.[17]

Quantitative Data: Comparison of Reduction Methods & Solvent Systems

The following table compares common reduction methods for their effectiveness in converting 1-(2-Chloro-4-nitrophenyl)azepane to 1-(2-Chloro-4-aminophenyl)azepane, with a focus on chemoselectivity.

Reagent SystemSolventTypical Temp. (°C)Desired Product Yield (%)Dehalogenated Byproduct (%)Key Considerations
H₂, Pd/C (5 mol%)MethanolRT40 - 6030 - 50High risk of dehalogenation. Not recommended for this substrate.[11]
H₂, Raney NiEthanolRT - 5085 - 95<5Excellent choice for preserving the C-Cl bond.[11]
HCOONH₄, Pd/CMethanolReflux70 - 8510 - 20Milder than H₂/Pd/C, but dehalogenation can still be an issue.[14]
SnCl₂·2H₂O, HCl Ethanol Reflux >95 <2 Highly reliable and chemoselective method. [14]
Fe, NH₄ClEthanol/WaterReflux90 - 95<5Inexpensive, effective, and environmentally benign method.[16]
Experimental Protocol: Chemoselective Nitro Reduction with SnCl₂

This protocol provides a reliable method for reducing the nitro group while preserving the chloro-substituent.[14]

Materials:

  • 1-(2-Chloro-4-nitrophenyl)azepane (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)

  • Absolute Ethanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH)

  • Ethyl Acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 1-(2-Chloro-4-nitrophenyl)azepane (1.0 eq) in absolute ethanol (10-20 mL per mmol).

  • Add Tin(II) chloride dihydrate (4.0 - 5.0 eq) to the solution in one portion.

  • Heat the mixture to reflux (approx. 78 °C) and maintain for 1-3 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.

  • Carefully neutralize the residue by the slow addition of a saturated aqueous NaHCO₃ or NaOH solution until the pH is ~8-9 (Caution: exothermic). A thick white precipitate of tin salts will form.

  • Extract the aqueous slurry with ethyl acetate (3x).

  • Filter the combined organic layers through a pad of celite to remove insoluble tin salts.

  • Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 1-(2-Chloro-4-aminophenyl)azepane.

  • If necessary, purify the product via column chromatography.

Visualization: Decision Flowchart for Nitro Group Reduction

Reduction_Decision start Goal: Reduce -NO2 group of 1-(2-Chloro-4-nitrophenyl)azepane q1 Is preserving the C-Cl bond CRITICAL? start->q1 rec_sncl2 Use SnCl2·2H2O in Ethanol. High chemoselectivity. q1->rec_sncl2 Yes (Highest Reliability) rec_fe Use Fe/NH4Cl in EtOH/H2O. Cost-effective and selective. q1->rec_fe Yes (Green/Cost-Effective) rec_raney Use H2 / Raney Nickel. Good for clean hydrogenation. q1->rec_raney Yes (Hydrogenation Setup) warn_pdc AVOID H2 / Pd/C. High risk of dehalogenation. q1->warn_pdc No (Dehalogenation is acceptable)

Caption: A flowchart to guide the selection of a reduction method.

Conclusion

The strategic functionalization of 1-(2-Chloro-4-nitrophenyl)azepane hinges on rational solvent and reagent selection. For SNAr reactions , polar aprotic solvents like DMSO and DMF are unequivocally superior, as they enhance nucleophile reactivity and stabilize the critical Meisenheimer intermediate. For the reduction of the nitro group , chemoselectivity is the primary concern. While catalytic hydrogenation is a powerful tool, methods employing SnCl₂ in ethanol or Fe powder in aqueous systems offer far greater reliability in preserving the valuable C-Cl bond for subsequent synthetic manipulations. By understanding the underlying principles governing these solvent-reagent interactions, researchers can maximize yield, selectivity, and efficiency in their synthetic campaigns.

References

  • ACS Catalysis. (2018).
  • PMC. (n.d.).
  • Thieme. (n.d.). An Efficient Method for Aryl Nitro Reduction and Cleavage of Azo Compounds Using Iron Powder/Calcium Chloride.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) of 5-Chloro-4-nitro-2,1,3-benzothiadiazole.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • ResearchGate. (2013). What method can be used for reduction of aryl nitro group?.
  • Thieme. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2.
  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
  • SynOpen. (2025). A Practical and Selective Reduction of Nitroarenes Using Elemental Sulfur and Mild Base.
  • PMC. (n.d.).
  • BenchChem. (n.d.). selective reduction of nitro group without affecting other functional groups.
  • RSC Publishing. (n.d.).
  • Journal of the Chemical Society, Perkin Transactions 2. (1986). Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents.
  • Journal of the Chemical Society B: Physical Organic. (1969). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes.
  • Longdom Publishing. (n.d.).
  • Nature Chemistry. (2024).
  • PMC. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.
  • Juniper Publishers. (2017).
  • Pen & Prosperity. (2025). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles.
  • Taylor & Francis Online. (2018). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies.
  • PubMed. (2004).
  • Life Chemicals. (2020). C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research.
  • Wikipedia. (n.d.). Azepane.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(2-Chloro-4-nitrophenyl)azepane by Recrystallization

Welcome to the technical support guide for the purification of 1-(2-Chloro-4-nitrophenyl)azepane. This resource is designed for researchers, scientists, and professionals in drug development who are looking to achieve hi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-(2-Chloro-4-nitrophenyl)azepane. This resource is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this compound through recrystallization. Here, we address common challenges and provide practical, field-tested solutions.

I. Understanding the Compound: Key Physicochemical Properties

Before initiating any purification process, a thorough understanding of the target compound's properties is crucial. 1-(2-Chloro-4-nitrophenyl)azepane is a substituted aromatic nitro compound. The presence of the chloro and nitro groups, along with the azepane ring, dictates its solubility and crystalline behavior.

PropertyValueSource
Molecular Formula C12H15ClN2O2[1][2]
Molecular Weight 254.71 g/mol [2]
Appearance Likely a solid at room temperatureGeneral knowledge
Polarity Polar[3]
Storage Conditions 2-8 °C[2]

This table summarizes key properties of 1-(2-Chloro-4-nitrophenyl)azepane.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the recrystallization of 1-(2-Chloro-4-nitrophenyl)azepane in a question-and-answer format.

Q1: My compound is not dissolving in the chosen solvent, even with heating. What should I do?

A1: This indicates that the solvent is not a suitable choice for dissolving your compound. According to the "like dissolves like" principle, a polar compound like 1-(2-Chloro-4-nitrophenyl)azepane will dissolve best in polar solvents.[3]

  • Troubleshooting Steps:

    • Increase Polarity: Try a more polar solvent. A good starting point for nitroaromatic compounds are alcoholic solvents.[3]

    • Solvent Mixtures: If a single solvent doesn't work, a mixed solvent system can be effective.[3] Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy (the saturation point).[3] Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly. Common miscible pairs include ethanol-water.[3]

    • Check for Impurities: A large amount of insoluble impurities can give the false impression that the compound is not dissolving. If you observe insoluble matter, you may need to perform a hot filtration.

Q2: My compound "oils out" instead of forming crystals upon cooling. How can I fix this?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is a common problem, especially with compounds that have melting points lower than the boiling point of the solvent or when the solution is cooled too rapidly.[4]

  • Troubleshooting Steps:

    • Reheat and Add More Solvent: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point and then allow the solution to cool very slowly.[4][5]

    • Slow Cooling: Slow, gradual cooling is crucial for the formation of well-defined crystals.[6] You can achieve this by leaving the flask on a cooling hot plate or insulating it.[5]

    • Change Solvent System: If the problem persists, the chosen solvent may not be appropriate. The melting point of your compound might be too low for that specific solvent. Consider a lower-boiling point solvent or a different solvent mixture.

Q3: Crystal formation is very slow, or no crystals are forming at all. What's wrong?

A3: This is a frequent issue and can be caused by several factors, most commonly using too much solvent.[5][7]

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.[5] This creates nucleation sites for crystal growth.

      • Seed Crystals: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.[5][7] This provides a template for crystallization to begin.

      • Evaporation: If you've used too much solvent, you can carefully evaporate some of it by gently heating the solution or by using a rotary evaporator to recover the crude material and restart the process.[5][7]

    • Cooling: Ensure the solution is cooled sufficiently. After reaching room temperature, placing the flask in an ice bath can promote further crystallization.[4][6]

Q4: The yield of my recrystallized product is very low. How can I improve it?

A4: A low yield can be disappointing but is often correctable. The primary culprits are using an excessive amount of solvent or premature crystallization.[4]

  • Troubleshooting Steps:

    • Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the crude product.[4][8] Adding too much will keep a significant portion of your compound dissolved in the mother liquor even after cooling.[5]

    • Prevent Premature Crystallization: If you need to perform a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing out on the filter paper or in the funnel.[6]

    • Sufficient Cooling: Allow adequate time for crystallization to complete at room temperature and then in an ice bath to maximize the recovery of your product.[6]

    • Washing Crystals: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.[4]

III. Experimental Protocol: Recrystallization of 1-(2-Chloro-4-nitrophenyl)azepane

This protocol provides a step-by-step guide for the recrystallization process.

Materials:

  • Crude 1-(2-Chloro-4-nitrophenyl)azepane

  • Selected recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/water)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Solvent Selection:

    • Place a small amount of the crude compound in several test tubes.

    • Add a few drops of different solvents to each tube. A good solvent will dissolve the compound when hot but not at room temperature.[3]

    • Based on the properties of 1-(2-Chloro-4-nitrophenyl)azepane, polar solvents like ethanol or isopropanol are good starting points.[3]

  • Dissolution:

    • Place the crude 1-(2-Chloro-4-nitrophenyl)azepane in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and gently heat the mixture on a hot plate.

    • Continue adding the solvent in small portions until the compound just dissolves completely.[8] Avoid adding an excess of solvent.[5]

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration. Pre-heat a clean funnel and receiving flask.

    • Quickly filter the hot solution to remove the impurities.[6]

  • Crystallization:

    • Allow the hot, clear solution to cool slowly and undisturbed to room temperature.[6] Crystal formation should begin.

    • Once the solution has reached room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.[6]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[4]

  • Drying:

    • Allow the crystals to air-dry on the filter paper or in a desiccator to remove all traces of the solvent.

IV. Visualizing the Workflow and Troubleshooting

To better illustrate the decision-making process during recrystallization, the following diagrams outline the general workflow and a troubleshooting guide.

Recrystallization_Workflow Start Start with Crude 1-(2-Chloro-4-nitrophenyl)azepane Solvent Select Appropriate Solvent/Solvent System Start->Solvent Dissolve Dissolve Crude Compound in Minimum Hot Solvent Solvent->Dissolve Filter Hot Filtration (if insoluble impurities exist) Dissolve->Filter Cool Slow Cooling to Room Temperature Filter->Cool Ice Cool in Ice Bath Cool->Ice Isolate Isolate Crystals (Vacuum Filtration) Ice->Isolate Wash Wash with Ice-Cold Solvent Isolate->Wash Dry Dry Crystals Wash->Dry End Pure 1-(2-Chloro-4-nitrophenyl)azepane Dry->End

A flowchart of the general recrystallization workflow.

Troubleshooting_Recrystallization action_node action_node Start Problem Encountered Oiling_Out Compound 'Oils Out'? Start->Oiling_Out No_Crystals No Oiling_Out->No_Crystals Reheat_Add_Solvent Reheat, add more solvent, and cool slowly Oiling_Out->Reheat_Add_Solvent Low_Yield No No_Crystals->Low_Yield Induce_Crystallization Induce Crystallization: - Scratch flask - Add seed crystal - Reduce solvent volume No_Crystals->Induce_Crystallization Check_Solvent_Volume - Use minimum hot solvent - Ensure complete cooling - Wash with ice-cold solvent Low_Yield->Check_Solvent_Volume

A troubleshooting guide for common recrystallization issues.

V. Safety Precautions

When working with 1-(2-Chloro-4-nitrophenyl)azepane and organic solvents, it is imperative to adhere to strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9][10]

  • Fume Hood: Conduct all operations in a well-ventilated chemical fume hood to avoid inhaling dust or solvent vapors.[9]

  • Handling: Avoid contact with skin, eyes, and clothing.[9] In case of contact, rinse the affected area immediately with plenty of water.[10]

  • Waste Disposal: Dispose of all chemical waste in accordance with your institution's guidelines.[9]

For detailed safety information, always refer to the Safety Data Sheet (SDS) for 1-(2-Chloro-4-nitrophenyl)azepane and the solvents being used.[9][10]

VI. References

  • Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Recrystallization - Part 2. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Chloro-2-nitrophenyl)azepane. Retrieved from [Link]

Sources

Optimization

resolving solubility issues of 1-(2-Chloro-4-nitrophenyl)azepane

Welcome to the technical support resource for 1-(2-Chloro-4-nitrophenyl)azepane. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during expe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 1-(2-Chloro-4-nitrophenyl)azepane. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work, with a primary focus on resolving solubility issues. As Senior Application Scientists, we have structured this guide to provide not only procedural steps but also the underlying scientific rationale to empower your research decisions.

Troubleshooting Guide

This section addresses specific problems you may encounter when working with 1-(2-Chloro-4-nitrophenyl)azepane. The solutions are presented in a logical, step-by-step format.

Q1: I am having difficulty dissolving 1-(2-Chloro-4-nitrophenyl)azepane. What are the recommended starting solvents?

A1: The structure of 1-(2-Chloro-4-nitrophenyl)azepane—containing a substituted, non-polar aromatic ring and a larger aliphatic azepane ring—suggests it is a lipophilic or hydrophobic compound.[1] Consequently, it is expected to have very low solubility in aqueous solutions and limited solubility in highly polar solvents like ethanol or methanol alone.

For initial solubilization, we recommend starting with polar aprotic solvents, which are generally effective for a wide range of organic molecules.

Recommended Initial Solvents:

  • Dimethyl Sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

Experimental Rationale: These solvents possess strong dipole moments and can engage in dipole-dipole interactions with the nitro and chloro substituents on the phenyl ring, while also accommodating the non-polar regions of the molecule.[2] DMSO is a particularly robust and common choice for creating high-concentration stock solutions of poorly soluble compounds for in vitro screening.[3]

A systematic approach to testing these solvents is the most effective way to determine the optimal choice for your specific concentration needs.

Q2: My compound has limited solubility even in DMSO/DMF. What are the next steps to improve solubility and prepare a stock solution?

A2: If you require a higher concentration than achievable in a single solvent, a combination of techniques may be necessary. The following workflow is designed to systematically address this challenge.

Workflow for Enhancing Solubility

G start Start: Compound (Solid Phase) solvent Attempt to Dissolve in Primary Solvent (e.g., DMSO) start->solvent check1 Is Desired Concentration Achieved? solvent->check1 success Success: Stable Stock Solution check1->success Yes fail No, solubility is too low check1->fail heat Apply Gentle Warming (30-40°C) check2 Does it Dissolve and Remain in Solution upon Cooling? heat->check2 check2->success Yes cosolvent Introduce a Co-solvent (e.g., PEG 300, Propylene Glycol) check2->cosolvent No check3 Is Desired Concentration Achieved? cosolvent->check3 check3->success Yes

Caption: Workflow for systematic solubility screening.

Materials:

  • 1-(2-Chloro-4-nitrophenyl)azepane

  • Microcentrifuge tubes or small glass vials

  • A selection of solvents (see table in FAQ 1)

  • Vortex mixer

  • Pipettes

Procedure:

  • Preparation: Accurately weigh a small amount of the compound (e.g., 1-5 mg) into several separate vials.

  • Solvent Addition: Select a target concentration (e.g., 10 mM). Calculate the volume of the first solvent (e.g., DMSO) needed to reach this concentration. Add the solvent incrementally (e.g., in 20% portions of the total volume).

  • Mixing: After each addition, vortex the vial vigorously for 30-60 seconds.

  • Observation: Visually inspect the solution against a dark background. Look for any undissolved solid particles.

  • Iteration: Continue adding solvent and mixing until either the compound is fully dissolved or the total calculated volume has been added.

  • Confirmation: Once the compound appears dissolved, let the vial stand at room temperature for at least one hour and re-inspect. The absence of any precipitate or crystals indicates a stable solution at that concentration.

  • Record: Note the maximum concentration achieved for each solvent tested.

References
  • Vertex AI Search. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • World Pharma Today. (2025).
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab.
  • Rayat and Bahra Institute of Pharmacy. Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Hindawi. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • ChemScene. (2024). Safety Data Sheet for 2-Chloro-N-(4-methyl-2-nitrophenyl)acetamide.
  • Generic Supplier. (N.D.).
  • Labchem. (N.D.). 1-(2-Chloro-4-nitrophenyl)azepane, 95%.
  • Fisher Scientific. (N.D.). Azepanes Product Listing.
  • PubChem. (2025). 1-(2-Chloroethyl)azepane.
  • Vibrant Pharma Inc. (N.D.). 1-(4-Chloro-2-nitrophenyl)azepane.
  • Zep Inc. (2023).
  • MicroChemicals. (N.D.). Solvents and solubilities.
  • Cayman Chemical. (2023).
  • PubChem. (N.D.). 1-(4-Chloro-2-nitrophenyl)azepane.
  • Fisher Scientific. (N.D.). Safety Data Sheet for 1-(4-Chloro-2-nitrophenyl)azepane.
  • International Journal of Pharmaceutical Research and Allied Sciences. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • Wikipedia. (N.D.). Azepane.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • Journal of Medical Pharmaceutical and Allied Sciences. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview.
  • PharmaTutor. (N.D.). Strategies for improving hydrophobic drugs solubility and bioavailability.

Sources

Troubleshooting

Technical Support Center: Stability of 1-(2-Chloro-4-nitrophenyl)azepane

Introduction Welcome to the technical support guide for 1-(2-Chloro-4-nitrophenyl)azepane. This resource is designed for our partners in research, discovery, and pharmaceutical development.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 1-(2-Chloro-4-nitrophenyl)azepane. This resource is designed for our partners in research, discovery, and pharmaceutical development. We understand that ensuring the stability and integrity of your compounds throughout experimental workflows is paramount. This guide provides an in-depth analysis of the potential stability of 1-(2-Chloro-4-nitrophenyl)azepane under acidic conditions, offering theoretical insights, troubleshooting advice, and a practical protocol to empower you to validate its stability within your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is the predicted stability of 1-(2-Chloro-4-nitrophenyl)azepane under acidic conditions?

A1: Based on fundamental chemical principles, 1-(2-Chloro-4-nitrophenyl)azepane is expected to be moderately stable under weakly acidic to neutral conditions . However, under strongly acidic conditions, particularly with heating , there is a significant potential for degradation. The primary site of instability is the C-N (Aryl-Alkyl) bond connecting the 2-chloro-4-nitrophenyl ring to the azepane nitrogen.

  • Causality: The azepane nitrogen is basic and will be protonated under acidic conditions. This protonation converts the azepane moiety into a better leaving group. Concurrently, the 2-chloro-4-nitrophenyl ring is highly electron-deficient due to the strong electron-withdrawing effects of the nitro (-NO₂) and chloro (-Cl) groups. This electronic pull makes the ipso-carbon (the carbon bonded to the azepane nitrogen) more electrophilic and susceptible to nucleophilic attack, even by a weak nucleophile like water. The combination of a good leaving group (protonated azepane) and an activated electrophilic site facilitates the hydrolytic cleavage of the C-N bond.

Q2: What is the most likely degradation pathway under acidic conditions?

A2: The most probable degradation pathway is an acid-catalyzed hydrolysis of the aryl-nitrogen bond . This reaction would cleave the molecule into two primary degradation products: 2-chloro-4-nitroaniline and a protonated form of the azepane ring.[1][2][3] The overall mechanism is analogous to the acid-catalyzed hydrolysis of amides or other N-aryl compounds.[1][2][4][5]

dot graph DegradationPathway { graph [rankdir="LR", splines=ortho, label="Fig 1. Hypothesized Acid-Catalyzed Hydrolysis Pathway", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

// Nodes Start [label="1-(2-Chloro-4-nitrophenyl)azepane", fillcolor="#F1F3F4", fontcolor="#202124"]; Protonated [label="Protonated Azepane Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Products [label=<2-Chloro-4-nitroaniline + Protonated Azepane>, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Protonated [label="+ H⁺ (Acid)", color="#4285F4"]; Protonated -> Products [label="+ H₂O (Hydrolysis)", color="#EA4335"]; }

Caption: Hypothesized Acid-Catalyzed Hydrolysis Pathway

Q3: What experimental factors will most influence the rate of degradation?

A3: Several factors can accelerate the degradation of the compound. Understanding these allows for precise control over your experimental conditions.

FactorInfluence on StabilityRationale
pH / Acid Strength Higher acidity (lower pH) increases degradation rate.A higher concentration of H⁺ ions leads to a higher concentration of the protonated, more reactive intermediate.
Temperature Higher temperatures significantly increase degradation rate.Hydrolysis reactions have an activation energy barrier. Providing thermal energy increases the kinetic energy of molecules, allowing more of them to overcome this barrier.[6]
Reaction Time Longer exposure to acidic conditions increases the extent of degradation.Degradation is a time-dependent process.
Solvent System Protic solvents (e.g., water, methanol) can participate in the hydrolysis.Water is the nucleophile in the hydrolysis reaction. The presence of water is necessary for this degradation pathway.
Q4: My experiment requires acidic conditions. What can I do to minimize potential degradation?

A4: If acidic conditions are unavoidable, consider the following strategies:

  • Use the mildest acidic conditions that still achieve your desired chemical transformation.

  • Maintain low temperatures throughout the reaction and workup. If possible, run the reaction at 0°C or below.

  • Minimize reaction time. Monitor the reaction closely and quench it as soon as the desired product is formed.

  • Limit the concentration of water in your solvent system if the reaction chemistry allows.

Troubleshooting Guide

Issue 1: I ran a reaction in 1M HCl and my yield of the desired product is very low. I see a new, yellow crystalline solid crashing out of my aqueous workup.
  • Question: Could my starting material, 1-(2-Chloro-4-nitrophenyl)azepane, be degrading?

  • Answer: Yes, this is a strong possibility. The conditions you've described (1M HCl) are sufficiently harsh to induce the acid-catalyzed hydrolysis discussed above. The likely degradation product, 2-chloro-4-nitroaniline, is a yellow crystalline solid with low solubility in water, matching your observation.[7]

  • Recommended Action:

    • Isolate the byproduct: Filter the solid and characterize it (e.g., by ¹H NMR, LC-MS, melting point) and compare the data to a reference standard or literature values for 2-chloro-4-nitroaniline.[8][9]

    • Analyze reaction aliquots: Use HPLC to monitor your reaction over time. Take aliquots at t=0 and several subsequent time points. Look for the disappearance of your starting material peak and the appearance of a new peak corresponding to 2-chloro-4-nitroaniline.

    • Modify your conditions: If degradation is confirmed, attempt the reaction using milder acids (e.g., acetic acid, NH₄Cl) or at a lower temperature.

Issue 2: My HPLC/LC-MS analysis of a sample treated with an acidic mobile phase shows a peak that I can't identify.
  • Question: How can I determine if this new peak is a degradation product?

  • Answer: A systematic approach is needed to confirm if the peak is an artifact or a genuine degradant.

  • Recommended Action:

    • Run a control: Prepare a sample of 1-(2-Chloro-4-nitrophenyl)azepane in a neutral solvent (e.g., acetonitrile/water) and inject it. If the unknown peak is absent, it suggests the acidic mobile phase is causing on-column degradation or that the sample degraded in the acidic prep solution.

    • Conduct a forced degradation study: Intentionally expose the compound to your acidic mobile phase conditions for a set period (e.g., 1 hour at 40°C) before injection. If the area of the unknown peak increases relative to the parent compound, it is very likely a degradation product.[6][10]

    • Mass Analysis: If using LC-MS, examine the mass-to-charge ratio (m/z) of the unknown peak. The expected protonated molecular ion for 2-chloro-4-nitroaniline would be [M+H]⁺ ≈ 173.0. This can provide strong evidence for the identity of the degradant.

Experimental Protocol: HPLC-Based Stability Assay

This protocol provides a self-validating framework to quantitatively assess the stability of 1-(2-Chloro-4-nitrophenyl)azepane under specific acidic conditions.

dot graph Workflow { graph [rankdir="LR", splines=ortho, label="Fig 2. Experimental Workflow for Stability Testing", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#4285F4"];

// Nodes A [label="1. Prepare Stock Solution\n(1 mg/mL in ACN)"]; B [label="2. Set Up Test Conditions\n- Acidic (e.g., 0.1M HCl)\n- Control (Solvent only)"]; C [label="3. Incubate Samples\n(e.g., 40°C)"]; D [label="4. Withdraw & Quench Aliquots\n(t = 0, 1, 2, 4, 8 hr)"]; E [label="5. Analyze by HPLC-UV"]; F [label="6. Quantify & Plot\n(% Remaining vs. Time)"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; }

Caption: Experimental Workflow for Stability Testing

Objective:

To determine the percentage of 1-(2-Chloro-4-nitrophenyl)azepane remaining over time when exposed to a defined acidic environment.

Materials:
  • 1-(2-Chloro-4-nitrophenyl)azepane

  • HPLC-grade acetonitrile (ACN) and water

  • Hydrochloric acid (HCl) or other acid of interest

  • Sodium hydroxide (NaOH) for neutralization

  • HPLC system with UV detector (detection at ~335 nm is appropriate for the chromophore)[9]

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Volumetric flasks, pipettes, and autosampler vials

Methodology:
  • Preparation of Stock Solution:

    • Accurately weigh and dissolve 10 mg of 1-(2-Chloro-4-nitrophenyl)azepane in ACN in a 10 mL volumetric flask to create a 1 mg/mL stock solution.

  • Sample Preparation for Time Points:

    • Acidic Sample: In a suitable flask, add 5 mL of 0.2 M HCl to 5 mL of the 1 mg/mL stock solution. This creates a 0.5 mg/mL solution in 0.1 M HCl and 50% ACN.

    • Control Sample: In a separate flask, add 5 mL of water to 5 mL of the 1 mg/mL stock solution. This creates a 0.5 mg/mL control solution.

  • Incubation and Sampling:

    • Place both flasks in a temperature-controlled bath (e.g., 40°C).

    • Immediately withdraw a 100 µL aliquot from each flask. This is your t=0 time point.

    • Quench the t=0 aliquots by adding them to separate vials containing 100 µL of 0.1 M NaOH (for the acidic sample) or 100 µL of water (for the control), and then dilute with 800 µL of mobile phase.

    • Repeat the sampling and quenching procedure at predetermined intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • HPLC Analysis:

    • Mobile Phase: A typical starting point would be a gradient of 0.1% formic acid in water (A) and ACN (B). For example, a 20-minute gradient from 30% to 90% B.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Monitor at the λmax of the 2-chloro-4-nitrophenyl chromophore.

    • Injection Volume: 10 µL

    • Inject all quenched and diluted samples.

  • Data Analysis:

    • For each time point, calculate the peak area of the 1-(2-Chloro-4-nitrophenyl)azepane.

    • Calculate the percentage of the compound remaining at each time point relative to the t=0 sample:

      • % Remaining = (Peak Area at time t / Peak Area at t=0) * 100

    • Plot % Remaining versus Time for both the acidic and control conditions to visualize the degradation kinetics. A significant drop in the percentage remaining for the acidic sample compared to the control confirms instability under those conditions.

This structured approach, as recommended by ICH guidelines for forced degradation studies, provides a robust and reliable assessment of compound stability.[6][10][11]

References

  • Title: Stability Indicating HPLC Method Development and Validation Source: SciSpace URL: [Link]

  • Title: Mechanism of amide hydrolysis Source: YouTube URL: [Link]

  • Title: 2,4-Dinitroaniline Source: Liaoning Vast Ocean Chemical Co., Ltd. URL: [Link]

  • Title: Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis Source: YouTube URL: [Link]

  • Title: Amide Hydrolysis: Acid and Base-Catalyzed Mechanism Source: Chemistry Steps URL: [Link]

  • Title: A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments Source: ACS Sustainable Chemistry & Engineering URL: [Link]

  • Title: Stability-indicating HPLC method optimization using quality Source: Journal of Applied Pharmaceutical Science URL: [Link]

  • Title: Development of Stability‑Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1) Source: LCGC International URL: [Link]

  • Title: 2,4-Dinitroaniline Source: Wikipedia URL: [Link]

  • Title: Investigation of the acid-catalyzed hydrolysis and reaction mechanisms of N,N'-diarylsulfamides using various criteria Source: ResearchGate URL: [Link]

  • Title: A REVIEW ON DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHODS FOR ANALYSIS OF ACIDIC DRUGS Source: ResearchGate URL: [Link]

  • Title: Acid and base-catalyzed hydrolysis of amides (video) Source: Khan Academy URL: [Link]

  • Title: 2,4-DINITROANILINE Source: Organic Syntheses URL: [Link]

  • Title: Nitrogen-nitrogen bond cleavage catalyzed by ruthenium complexes Source: ResearchGate URL: [Link]

  • Title: Development of New Reactions Driven by N–O Bond Cleavage: from O-Acyl Hydroxylamines to Tetrodotoxin Source: PMC URL: [Link]

  • Title: 2,4-Dinitroaniline Source: PubChem URL: [Link]

Sources

Optimization

troubleshooting low purity in 1-(2-Chloro-4-nitrophenyl)azepane isolation

Technical Support Center: 1-(2-Chloro-4-nitrophenyl)azepane Welcome to the technical support center for the synthesis and isolation of 1-(2-Chloro-4-nitrophenyl)azepane. This guide is designed for researchers, chemists,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(2-Chloro-4-nitrophenyl)azepane

Welcome to the technical support center for the synthesis and isolation of 1-(2-Chloro-4-nitrophenyl)azepane. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and nuanced challenges encountered during the purification of this important heterocyclic scaffold. Azepane motifs are of growing interest in medicinal chemistry, making robust and reproducible purification protocols essential.[1][2] This document provides in-depth, experience-driven advice in a direct question-and-answer format.

Troubleshooting Guide: From Crude Reaction to Pure Product

This section addresses specific, observable issues that arise during the workup and purification of 1-(2-Chloro-4-nitrophenyl)azepane, a product typically synthesized via nucleophilic aromatic substitution (SNAr).[3][4] The reaction involves the displacement of a chlorine atom from an electron-deficient nitroaromatic ring by the secondary amine, azepane.[3]

Q1: My final product is a dark, viscous oil, not the expected solid. What's causing this and how can I fix it?

This is one of the most common issues, known as "oiling out," and can be attributed to several factors.

  • Causality & Explanation:

    • High Impurity Load: The presence of unreacted starting materials, side-products, or residual solvent significantly depresses the melting point of the mixture, preventing the formation of a stable crystal lattice.[5]

    • Low Melting Point: The melting point of your compound may be close to room temperature or lower than the boiling point of the solvent used, causing it to separate as a liquid phase instead of crystallizing.[5]

    • Rapid Cooling: Cooling the crystallization mixture too quickly does not allow sufficient time for crystal nucleation and growth, favoring the formation of an amorphous oil.[6]

  • Step-by-Step Troubleshooting Protocol:

    • Confirm Identity & Crude Purity: Before extensive purification attempts, analyze a small sample of the oil by TLC and ¹H NMR. This will confirm if the desired product is the major component and give clues about the impurities.

    • Solvent Removal: Ensure all reaction and extraction solvents are completely removed under high vacuum. Gentle heating (e.g., 30-40 °C) can be applied if the compound is thermally stable.

    • Induce Crystallization:

      • Dissolve the oil in a minimum amount of a suitable hot solvent (e.g., isopropanol, ethanol).

      • Allow the solution to cool very slowly to room temperature. Placing the flask in a large beaker of hot water to slow the cooling rate can be effective.[5]

      • If no crystals form, try scratching the inside of the flask with a glass rod just below the liquid surface to create nucleation sites.[7]

      • If scratching fails, add a single "seed" crystal of pure product, if available.

      • As a last resort, cool the flask in an ice-water bath, and then an ice-salt bath.[7]

    • Re-evaluate Purification Strategy: If the product still oils out, it indicates a high level of impurities that must be removed. The most reliable method will be column chromatography (see Q3).

Q2: My TLC plate shows multiple spots. How do I identify the impurities and choose the right purification method?

Multiple spots on a TLC plate are a clear indicator of a mixture. Identifying these spots is crucial for devising an effective purification strategy.

  • Causality & Explanation:

    • Unreacted Starting Materials: The most common impurities are unreacted 1,2-dichloro-4-nitrobenzene and azepane.

    • Side Products: A potential side reaction is bis-substitution, where azepane displaces both chlorine atoms on the aromatic ring, especially if the reaction is run for too long or at too high a temperature. Another possibility is the reaction at the alternative chlorine position, although the nitro group strongly activates the ortho position for nucleophilic attack.[3][8]

    • Degradation: The product, being a tertiary amine, can be sensitive to acidic conditions. Standard silica gel is slightly acidic and can cause streaking or degradation spots on the TLC plate.[9]

  • Step-by-Step Troubleshooting Protocol:

    • Co-spotting on TLC: Run a new TLC plate, spotting your crude mixture in one lane, the starting materials in adjacent lanes, and a "co-spot" (crude mixture and starting material in the same spot) in another. This will definitively identify which spots correspond to your starting materials.

    • TLC with Base: To diagnose degradation on silica, prepare your TLC eluent with a small amount of triethylamine (e.g., 0.5-1%).[10] If the streaking is reduced and spots are sharper, it confirms an issue with the acidic silica.[9]

    • Purification Choice:

      • Acid-Base Extraction: If the main impurity is the neutral starting material (1,2-dichloro-4-nitrobenzene), an acid-base workup can be effective. Dissolve the crude product in a solvent like ethyl acetate, wash with dilute acid (e.g., 1M HCl) to protonate and extract your basic azepane product into the aqueous layer. Then, basify the aqueous layer and re-extract your product.

      • Column Chromatography: This is the most robust method for separating compounds with different polarities and is necessary if side products are present.[11][12]

Q3: I need to run a column, but my product is streaking and the separation is poor. What are the optimal conditions for column chromatography?

Poor separation of amines on silica gel is a classic problem. The basic nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to tailing and broad peaks.[9]

  • Causality & Explanation:

    • Strong Adsorption: The lone pair on the azepane nitrogen forms a strong hydrogen bond or an acid-base interaction with the silica gel surface, causing the compound to move slowly and unevenly down the column.[9]

    • Incorrect Solvent Polarity: If the eluent is not polar enough, the product will not move from the baseline. If it's too polar, the product and impurities will elute together near the solvent front.[12]

  • Step-by-Step Troubleshooting Protocol:

    • Deactivate the Silica Gel: The most effective solution is to add a small amount of a basic modifier to your eluent system. Triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) at a concentration of 1-2% is standard practice.[9][10] This base will preferentially interact with the acidic sites on the silica, allowing your product to elute cleanly.

    • Develop an Optimal Solvent System: Use TLC to find a solvent system that gives your product an Rf (retention factor) of approximately 0.25-0.35.[11] A good starting point for N-aryl azepanes is a mixture of hexanes and ethyl acetate.

    • Run a Gradient Elution: Start with a low polarity eluent (e.g., 5% Ethyl Acetate in Hexanes) to elute non-polar impurities first. Gradually increase the polarity of the eluent to elute your product, followed by more polar impurities.[10]

    • Alternative Stationary Phases: If separation on silica is still challenging, consider using a different stationary phase like alumina (which is available in basic, neutral, and acidic forms) or using reverse-phase chromatography where the stationary phase is non-polar.[11]

Data & Protocols

Table 1: Recommended Solvent Systems for Chromatography
Stationary PhaseEluent System (Starting Point)ModifierTarget RfNotes
Silica GelHexanes / Ethyl Acetate1-2% Triethylamine0.25 - 0.35The most common and cost-effective method. The base modifier is critical for good peak shape.
Neutral AluminaHexanes / DichloromethaneNone0.3 - 0.4A good alternative if the compound is very acid-sensitive.
Reverse-Phase C18Acetonitrile / Water0.1% Formic Acid or NH₄OHN/A (monitor by UV)Used for highly polar compounds or when normal phase fails. Modifier is used to improve peak shape.
Protocol 1: Standard Recrystallization Procedure
  • Place the crude, solid material in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., Ethanol or Isopropanol) and heat the mixture gently (e.g., on a hot plate) with swirling until the solid just dissolves.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Insulating the flask can promote the growth of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[7]

  • Dry the purified crystals under high vacuum to remove all residual solvent.

Visualizing the Troubleshooting Workflow

A logical approach is key when troubleshooting. The following diagram outlines the decision-making process when encountering low purity.

Troubleshooting_Workflow start Low Purity Detected (e.g., Oily Product, Low Yield) analysis Step 1: Characterize Crude Material start->analysis tlc TLC Analysis (Co-spot with SMs) analysis->tlc nmr ¹H NMR Analysis analysis->nmr tlc_outcome TLC Results tlc->tlc_outcome unreacted_sm Unreacted Starting Material(s) (SMs) Present tlc_outcome->unreacted_sm SM spots match side_products Unknown Spots (Likely Side Products) tlc_outcome->side_products Non-SM spots streaking Streaking / Tailing tlc_outcome->streaking Tailing observed purification_strategy Step 2: Select Purification Strategy unreacted_sm->purification_strategy column Column Chromatography (For complex mixtures) side_products->column column_mod Optimize Column (Add 1-2% Et₃N to eluent) streaking->column_mod recrystallization Recrystallization (If mostly pure) purification_strategy->recrystallization acid_base Acid-Base Extraction (For neutral impurities) purification_strategy->acid_base purification_strategy->column end Pure Product (Verify by NMR, MP, etc.) recrystallization->end acid_base->end column->column_mod If tailing occurs column->end column_mod->end

Caption: Troubleshooting workflow for low purity isolation.

Frequently Asked Questions (FAQs)

  • Q: What is the expected appearance and melting point of pure 1-(2-Chloro-4-nitrophenyl)azepane?

    • A: Pure 1-(2-Chloro-4-nitrophenyl)azepane is typically a yellow to orange solid. The exact melting point should be determined experimentally, but related structures like 1-(4-Chloro-2-nitrophenyl)azepane are solids.[13] A sharp melting point range (e.g., 1-2 °C) is a good indicator of high purity.

  • Q: What are the optimal storage conditions for this compound?

    • A: Like many nitroaromatic compounds and tertiary amines, it should be stored in a cool, dark, and dry place. A refrigerator (2-8 °C) is suitable for long-term storage.[13] It should be kept in a tightly sealed container to protect it from moisture and light.

  • Q: Can I use a different base in the synthesis reaction?

    • A: The synthesis, a nucleophilic aromatic substitution, typically requires a base to scavenge the HCl generated. Common bases include potassium carbonate (K₂CO₃) or triethylamine (Et₃N). The choice of base can influence reaction rate and side product formation, so it should be optimized if issues like incomplete conversion are observed.[14]

  • Q: Are there alternative synthetic routes to this class of compounds?

    • A: Yes, while SNAr is common, other methods like copper-catalyzed or palladium-catalyzed N-arylation reactions (e.g., Buchwald-Hartwig amination) are powerful alternatives, especially for less activated aryl halides.[14][15] Photochemical methods involving dearomative ring expansion of nitroarenes are also emerging as novel strategies for synthesizing complex azepanes.[16][17]

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved February 12, 2026, from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved February 12, 2026, from [Link]

  • Reddit. (2022, September 24). Chromotography with free amines? r/chemhelp. Retrieved February 12, 2026, from [Link]

  • The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Retrieved February 12, 2026, from [Link]

  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved February 12, 2026, from [Link]

  • University of Sherbrooke. (n.d.). Guide for crystallization. Retrieved February 12, 2026, from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved February 12, 2026, from [Link]

  • Reddit. (2021, August 24). Struggling with large scale recrystallization. r/Chempros. Retrieved February 12, 2026, from [Link]

  • PubChem. (n.d.). 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane. Retrieved February 12, 2026, from [Link]

  • Darwish, K. M., & Al-Tarbali, N. I. (2018). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

  • Synfacts. (2007). A Mild and Efficient Method for N-Arylation of Nitrogen Heterocycles with Aryl Halides Catalyzed by Cu(II)-NaY Zeolite. Synfacts, 2007(1), 0098. [Link]

  • ResearchGate. (n.d.). Column Chromatography set up for separation of aliphatic, aromatic and polar fractions. Retrieved February 12, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved February 12, 2026, from [Link]

  • Wikipedia. (n.d.). Azepane. Retrieved February 12, 2026, from [Link]

  • Al-Smadi, M., & Al-Zoubi, R. M. (2001). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, (22), 2895-2900. [Link]

  • Organic & Biomolecular Chemistry. (2018). C–H Arylation of Heterocyclic N-Oxides Through in Situ Diazotisation Of Anilines without Added Promoters: A Green And Selective Coupling Process. Organic & Biomolecular Chemistry, 16(29), 5305-5310. [Link]

  • STM Journals. (n.d.). Azepines, Chemistry, Synthesis And Reactions. Retrieved February 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved February 12, 2026, from [Link]

  • Chemistry LibreTexts. (2022, August 12). 16.6: Nucleophilic Aromatic Substitution. Retrieved February 12, 2026, from [Link]

  • Royal Society of Chemistry. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Advances, 13(21), 14131-14151. [Link]

  • ScienceDirect. (2023). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Bioorganic Chemistry, 133, 106399. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1983). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. (10), 1371-1375. [Link]

  • MDPI. (2016). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Catalysts, 6(8), 118. [Link]

  • Molecules. (2022). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 27(15), 4785. [Link]

  • Chegg.com. (2021, March 15). Solved Lab 7 Nucleophilic Aromatic Substitution Objectives. Retrieved February 12, 2026, from [Link]

  • Molecules. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4797. [Link]

Sources

Reference Data & Comparative Studies

No content available

This section has no published content on the current product page yet.

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.